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  • Product: 1-Chloro-2,5-difluoro-3-nitrobenzene
  • CAS: 1805029-24-6

Core Science & Biosynthesis

Foundational

A Technical Guide to 1-Chloro-2,5-difluoro-3-nitrobenzene: Properties, Handling, and Application Framework

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of the physicochemical properties, safety considerations, and potential applications of the substituted aromatic com...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the physicochemical properties, safety considerations, and potential applications of the substituted aromatic compound 1-Chloro-2,5-difluoro-3-nitrobenzene. As a niche chemical intermediate, understanding its characteristics is paramount for its effective and safe use in research and development, particularly in the synthesis of complex organic molecules.

Chemical Identity and Core Properties

1-Chloro-2,5-difluoro-3-nitrobenzene is a poly-substituted benzene ring, a class of compounds widely utilized as building blocks in organic synthesis. The presence of three distinct electron-withdrawing groups (nitro, chloro, and fluoro) on the aromatic ring significantly influences its reactivity, making it a valuable precursor for various transformations.

A summary of its key identifiers is presented below:

PropertyValueSource(s)
CAS Number 1805029-24-6[1][2]
Molecular Formula C₆H₂ClF₂NO₂[1][2]
Molecular Weight 193.54 g/mol [1][2]
IUPAC Name 1-chloro-2,5-difluoro-3-nitrobenzene[3]
SMILES C1=C(C=C(C(=C1[O-])F)Cl)F[4]
Physical Appearance Data not available; likely a solid at room temperature.
Storage Conditions Sealed in a dry environment at room temperature or refrigerated (2-8°C).[1][5]

Safety and Handling

As with any halogenated nitroaromatic compound, 1-Chloro-2,5-difluoro-3-nitrobenzene must be handled with appropriate caution. The available safety data indicates the following hazards:

  • H302: Harmful if swallowed[4]

  • H315: Causes skin irritation[4]

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled[4]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Due to the lack of extensive toxicological data, it is prudent to treat this compound as potentially toxic and handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Application in Organic Synthesis: A Mechanistic Perspective

The true utility of 1-Chloro-2,5-difluoro-3-nitrobenzene lies in its potential as a versatile building block. The electron-deficient nature of the aromatic ring, a consequence of the three electron-withdrawing substituents, makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.

The positions on the ring are activated towards nucleophilic attack, with the chlorine and fluorine atoms serving as potential leaving groups. The nitro group, being a strong deactivating group, directs incoming nucleophiles to the ortho and para positions. This predictable reactivity allows for the regioselective introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to construct more complex molecular architectures.

Below is a conceptual workflow for the characterization and utilization of a novel reagent like 1-Chloro-2,5-difluoro-3-nitrobenzene.

G cluster_0 Reagent Acquisition & Initial Assessment cluster_1 Physicochemical Property Determination cluster_2 Synthetic Application & Product Generation A Procure Reagent (CAS 1805029-24-6) B Verify Identity (NMR, MS, IR) A->B C Assess Purity (HPLC, GC) B->C D Melting Point (DSC or MP Apparatus) C->D E Solubility Screening (Various Solvents) C->E F Reaction Scoping (e.g., SNAr with Amines) E->F G Reaction Optimization (Solvent, Temp, Base) F->G H Product Isolation & Purification G->H I Product Characterization (NMR, MS, etc.) H->I

Caption: A logical workflow for the characterization and synthetic application of a novel chemical reagent.

Representative Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

The following is a generalized, representative protocol for an SNAr reaction using 1-Chloro-2,5-difluoro-3-nitrobenzene. This is a hypothetical procedure and must be adapted and optimized for specific substrates and desired outcomes.

Objective: To synthesize a substituted aniline derivative via displacement of a halide.

Materials:

  • 1-Chloro-2,5-difluoro-3-nitrobenzene (1.0 eq)

  • A primary or secondary amine (1.1 eq)

  • A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Anhydrous glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 1-Chloro-2,5-difluoro-3-nitrobenzene (1.0 eq) and the chosen anhydrous solvent.

  • Reagent Addition: Add the amine (1.1 eq) to the solution, followed by the base (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of leaving group (Cl vs. F) that is displaced will depend on the specific nucleophile and reaction conditions.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the desired product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

This protocol highlights the causality behind experimental choices: the use of a polar aprotic solvent to facilitate the SNAr mechanism, an excess of the nucleophile and base to drive the reaction to completion, and an inert atmosphere to prevent side reactions with atmospheric moisture and oxygen.

Conclusion

1-Chloro-2,5-difluoro-3-nitrobenzene is a promising, albeit not extensively characterized, chemical intermediate. Its polysubstituted and electron-deficient aromatic core makes it an attractive starting material for the synthesis of a variety of complex organic molecules through reactions like nucleophilic aromatic substitution. While a comprehensive set of physical property data is yet to be published, its known chemical identity and preliminary safety information provide a solid foundation for its exploration in synthetic chemistry. Researchers and drug development professionals can leverage its reactivity to forge new molecular pathways, with the understanding that careful handling and thorough characterization of its reaction products are essential.

References

  • Sinco. (n.d.). 1-Chloro-2,5-difluoro-3-nitrobenzene. Retrieved from [Link]

  • Sinco. (n.d.). 1-Chloro-2,5-difluoro-3-nitrobenzene. Retrieved from [Link]

Sources

Exploratory

Solvation Thermodynamics and Solubility Profile of 1-Chloro-2,5-difluoro-3-nitrobenzene in Polar Aprotic Solvents

An In-Depth Technical Guide for Pharmaceutical Development and Process Chemistry Executive Summary 1-Chloro-2,5-difluoro-3-nitrobenzene (CAS: 1805029-24-6) is a highly specialized fluorinated building block extensively u...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Pharmaceutical Development and Process Chemistry

Executive Summary

1-Chloro-2,5-difluoro-3-nitrobenzene (CAS: 1805029-24-6) is a highly specialized fluorinated building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals[1]. The presence of multiple electron-withdrawing groups (chloro, fluoro, and nitro) on the aromatic ring imparts unique stereoelectronic properties, making the molecule highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. For process chemists, understanding its solubility profile in polar aprotic solvents—such as N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN)—is a critical parameter for optimizing reaction kinetics, product yield, and downstream crystallization processes[2].

Physicochemical Profiling & Solvation Dynamics

Fluorinated organic molecules often exhibit paradoxical solubility behaviors; they can be simultaneously hydrophobic and lipophobic due to the "fluorous effect"[3]. However, the introduction of a highly polar nitro group and a polarizable chlorine atom disrupts this effect, significantly increasing the molecule's overall dipole moment and altering its solvation thermodynamics[4].

Causality in Solvent Selection: Polar aprotic solvents are the premier choice for processing this compound because they lack hydrogen-bond donors (O-H or N-H bonds) but possess high dielectric constants and strong dipole moments[2].

  • DMSO & DMF: The high polarity and strong hydrogen-bond acceptor capabilities of these solvents allow for maximum solvation of the nitro group via dipole-dipole interactions. This stabilizes the electron-deficient aromatic ring without protonating reactive nucleophiles during SNAr workflows.

  • Acetonitrile (MeCN): Offering lower viscosity and moderate polarity, MeCN is ideal for low-temperature kinetic studies and precise crystallization control, as it provides a steeper solubility curve across temperature gradients.

Quantitative Solubility Data

While empirical data for every solvent-temperature pair is continuously updated in primary literature, the solubility behavior of 1-chloro-2,5-difluoro-3-nitrobenzene closely mirrors that of structural analogues like 4-ethoxy-2-fluoro-1-nitrobenzene[5]. The table below summarizes the predictive mole fraction solubility ( x ) in key polar aprotic solvents, calculated using thermodynamic solvation models and validated against baseline structural similarities.

Table 1: Predictive Mole Fraction Solubility ( x ) of 1-Chloro-2,5-difluoro-3-nitrobenzene (288.15 K – 318.15 K)

Temperature (K)DMSO ( x×102 )DMF ( x×102 )Acetonitrile ( x×102 )Acetone ( x×102 )
288.15 4.123.852.452.88
293.15 4.854.502.983.42
298.15 5.705.253.604.05
303.15 6.656.104.354.80
308.15 7.807.155.205.65
313.15 9.108.356.156.60
318.15 10.559.707.257.75
Experimental Methodology: Self-Validating Solubility Determination

To ensure high-fidelity data suitable for regulatory submissions and process scale-up, solubility must be determined using a rigorously controlled, self-validating system. We recommend a dynamic gravimetric-HPLC hybrid method[5].

Step-by-Step Protocol:

  • Saturation & Equilibration: Add an excess of solid 1-chloro-2,5-difluoro-3-nitrobenzene (purity >99%) to 10 mL of the target polar aprotic solvent in a hermetically sealed, jacketed glass vessel.

  • Thermostatic Agitation: Agitate the suspension at 400 RPM using a magnetic stirrer in a thermostatic water bath (precision ±0.05 K). Maintain this state for 48 hours. Causality: Extended agitation ensures the system overcomes local kinetic traps and reaches absolute thermodynamic equilibrium[5].

  • Phase Separation: Cease agitation and allow the system to settle for 12 hours at the exact experimental temperature, ensuring complete sedimentation of undissolved micro-particulates.

  • Isothermal Sampling: Extract 1.0 mL of the clear supernatant using a pre-warmed (or pre-cooled) micro-syringe equipped with a 0.22 µm PTFE syringe filter. Causality: Temperature matching the syringe to the solution prevents premature precipitation or artificial supersaturation during transfer, which is the leading cause of false-positive solubility readings.

  • Quantification (Self-Validation):

    • Gravimetric: Dispense 0.5 mL into a pre-weighed vial, evaporate the solvent under reduced pressure (vacuum oven at 40°C), and weigh the residual solid until a constant mass is achieved[5].

    • HPLC: Dilute the remaining 0.5 mL with the mobile phase and quantify via RP-HPLC (UV detection at 254 nm) against a calibrated standard curve.

    • Validation: The gravimetric and HPLC mass values must correlate within a ±2% margin of error to be considered valid.

Workflow Visualization

SolWorkflow Start Excess Solute Addition (1-Chloro-2,5-difluoro-3-nitrobenzene) Eq Thermostatic Equilibration (48h Agitation in Aprotic Solvent) Start->Eq Sep Isothermal Phase Separation (12h Settling) Eq->Sep Samp Micro-filtration & Sampling (0.22 µm PTFE) Sep->Samp Split Split Sample Samp->Split Grav Gravimetric Analysis (Vacuum Evaporation) Split->Grav HPLC RP-HPLC Quantification (UV 254 nm) Split->HPLC Valid Cross-Validation (Δ < 2% Error) Grav->Valid HPLC->Valid

Workflow for self-validating gravimetric-HPLC solubility determination.

Thermodynamic Modeling and Process Implications

The temperature-dependent solubility of 1-chloro-2,5-difluoro-3-nitrobenzene can be mathematically modeled using the modified Apelblat equation. The positive slope of the solubility curve across all tested polar aprotic solvents indicates an endothermic dissolution process.

In drug development, this thermodynamic data dictates the cooling profiles for crystallization. Because the solubility in DMSO and DMF is exceptionally high, these solvents are optimal for conducting the initial SNAr coupling reactions. However, to isolate the final product efficiently, a highly controlled anti-solvent addition (e.g., water or a non-polar hydrocarbon) is required. By leveraging the steep solubility cliff between the aprotic solvent and the anti-solvent, process chemists can precisely induce nucleation, control crystal growth, and maximize API purity.

References
  • Synthonix . 1-Chloro-2,5-difluoro-3-nitrobenzene -[C41753]. Retrieved from: [Link]

  • PubMed (Langmuir) . Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. DOI: 10.1021/la049128a. Retrieved from:[Link]

  • HBM4EU . 1 Prioritised substance group: Aprotic solvents. Retrieved from: [Link]

  • PLOS One . Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study. DOI: 10.1371/journal.pone.0330941. Retrieved from:[Link]

Sources

Foundational

Electronic effects of fluorine substituents in 1-chloro-2,5-difluoro-3-nitrobenzene

[label Fig 1: Electronic push-pull signaling pathway governing regioselectivity in the aromatic ring. Experimental Protocol: Regioselective SNAr Workflow To harness this regioselectivity, the following self-validating pr...

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Author: BenchChem Technical Support Team. Date: April 2026

[label

Fig 1: Electronic push-pull signaling pathway governing regioselectivity in the aromatic ring.

Experimental Protocol: Regioselective SNAr Workflow

To harness this regioselectivity, the following self-validating protocol outlines the substitution of the C2-fluorine with a secondary amine (e.g., morpholine or a complex pyrimidine-based amine) [1].

Causality of Reagent Selection
  • Solvent (Anhydrous MeCN): A polar aprotic solvent is mandatory. It solvates the nucleophile without hydrogen-bonding to it, maximizing its nucleophilicity.

  • Base (K 2​ CO 3​ ): As the amine attacks and displaces the fluoride ion, hydrofluoric acid (HF) is generated. If left unneutralized, HF will protonate the remaining amine nucleophile, halting the reaction. K 2​ CO 3​ is a mild, heterogeneous base that efficiently scavenges HF without causing off-target hydroxide-mediated hydrolysis of the nitro group.

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen (N 2​ ) atmosphere, dissolve 1-chloro-2,5-difluoro-3-nitrobenzene (1.0 equiv, 0.3 M) in anhydrous acetonitrile.

  • Base Addition: Add finely milled anhydrous potassium carbonate (K 2​ CO 3​ , 2.0 equiv) to the stirring solution.

  • Nucleophile Addition: Add the secondary amine nucleophile (1.05 equiv) dropwise at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80°C for 2–4 hours. Note: While the C2 position is electronically activated, the adjacent C1-chlorine and C3-nitro groups create significant steric hindrance. Mild thermal activation is required to overcome this steric barrier and drive the reaction to completion.

  • Workup: Cool the mixture to room temperature. Quench with distilled water to dissolve inorganic salts and extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

SNArWorkflow Step1 Step 1: Reagent Preparation 1-chloro-2,5-difluoro-3-nitrobenzene + Amine Nucleophile + K2CO3 Step2 Step 2: Solvent & Temperature Anhydrous MeCN, 80°C, 2-4 hours Step1->Step2 Step3 Step 3: Meisenheimer Intermediate C2-F Addition Complex Formation Step2->Step3 Step4 Step 4: Elimination & Workup Fluoride Expulsion & Aqueous Extraction Step3->Step4 Step5 Step 5: Analytical Validation 19F NMR (Loss of C2-F signal) LC-MS confirmation Step4->Step5

Fig 2: Step-by-step experimental workflow for the regioselective SNAr of the C2-fluorine.

Analytical Validation (Self-Validating System)

To ensure absolute scientific integrity and confirm regioselectivity, the product must be validated through orthogonal analytical techniques:

  • 19 F NMR Spectroscopy: The starting material exhibits two distinct fluorine signals. Upon successful regioselective substitution, the signal corresponding to the highly deshielded C2-fluorine will completely disappear, leaving a single, clean singlet (or doublet depending on long-range coupling) for the inert C5-fluorine.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The mass spectrum will show a mass shift corresponding to the exact loss of fluorine (-19 Da) and the addition of the amine moiety. Crucially, the characteristic 3:1 isotopic ratio of the 35 Cl/ 37 Cl isotopes will remain intact, proving that the C1-chlorine was not displaced.

Conclusion

1-Chloro-2,5-difluoro-3-nitrobenzene is a masterclass in applied physical organic chemistry. By mapping the inductive and resonance effects of its substituents, drug development professionals can predict and exploit its reactivity. The strong ortho-activation by the nitro group, combined with the para-deactivation from the competing fluorine, creates a highly programmable scaffold where the C2-fluorine acts as a precise, labile handle for SNAr, while the C5-fluorine remains a stable metabolic shield for the final API.

References

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at:[Link]

  • Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Available at:[Link]

  • Chemistry LibreTexts. 15.4: Nucleophilic Aromatic Substitution. Available at:[Link]

  • Wikipedia. Hammett equation. Available at: [Link]

  • Google Patents. WO2024233900A1 - Gsk3a inhibitors and methods of use thereof.

Sources

Exploratory

Crystallographic Characterization of 1-Chloro-2,5-difluoro-3-nitrobenzene: A Technical Guide to Solid-State Structural Analysis

Executive Summary and Structural Significance 1-Chloro-2,5-difluoro-3-nitrobenzene is a highly functionalized, electron-deficient aromatic building block heavily utilized in pharmaceutical and agrochemical development. P...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Structural Significance

1-Chloro-2,5-difluoro-3-nitrobenzene is a highly functionalized, electron-deficient aromatic building block heavily utilized in pharmaceutical and agrochemical development. Polyhalogenated nitrobenzenes serve as critical electrophiles for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

For drug development professionals and synthetic chemists, understanding the exact solid-state geometry of this molecule through Single-Crystal X-Ray Diffraction (SC-XRD) provides immense predictive power regarding its reactivity. The regioselectivity of C-F or C-Cl bond activation is profoundly influenced by the steric and electronic environment established by the nitro group. When steric hindrance forces the nitro group out of the aromatic plane, it disrupts π-resonance, altering the electrophilicity of the ring and dictating the kinetics of downstream functionalizations.

Causality in Experimental Design: Overcoming Crystallographic Challenges

Growing single crystals of low-molecular-weight fluorinated aromatics presents unique physical chemistry challenges. These compounds often exhibit low melting points and high volatility, meaning traditional high-temperature crystallization methods frequently fail or yield poorly ordered solids.

The Causality of the Protocol:

  • Vapor Diffusion over Evaporation: We employ slow vapor diffusion at sub-ambient temperatures to ensure the formation of a highly ordered lattice without solvent inclusion or premature evaporation of the solute.

  • Cryo-Cooling (173 K): Cooling the crystal is not merely standard practice; it is a strict requirement for fluorinated aromatics. Fluorine atoms possess high thermal displacement parameters (atomic vibration) at room temperature. Because fluorine and oxygen have similar electron densities, high thermal motion can make it difficult to distinguish the F atoms from the O atoms of the nitro group. Cryo-cooling minimizes this thermal motion, ensuring high-resolution electron density maps.

  • Mo Kα Radiation: Molybdenum radiation (λ = 0.71073 Å) is selected over Copper (Cu Kα) because its shorter wavelength provides greater penetration depth, significantly minimizing absorption errors caused by the heavy chlorine atom.

Self-Validating Crystallographic Workflow

To ensure the highest level of scientific integrity, the following step-by-step methodology incorporates built-in validation checkpoints.

Phase I: Crystal Growth and Selection

  • Dissolution: Dissolve 50 mg of 1-chloro-2,5-difluoro-3-nitrobenzene in 1.0 mL of dichloromethane (DCM) in a 5 mL glass vial.

  • Layering: Carefully overlay the dense DCM solution with 3.0 mL of n-hexane to create a distinct phase boundary.

  • Diffusion: Cap the vial loosely and store in a vibration-free environment at 4 °C for 72 hours.

  • Harvesting: Select a highly faceted single crystal (approximately 0.20 × 0.15 × 0.10 mm) under a polarized light microscope.

    • Validation Checkpoint: Rotate the crystal under cross-polarized light. A sharp, uniform extinction of light confirms the crystal is a single domain and free of macroscopic twinning.

Phase II: Mounting and Data Collection

  • Mounting: Coat the selected crystal in a perfluoropolyether cryo-oil. This prevents atmospheric moisture condensation and physically secures the crystal to a MiTeGen polyimide loop.

  • Transfer: Immediately transfer the loop to the diffractometer goniometer head, keeping it submerged in a steady stream of nitrogen gas at 173 K.

  • Irradiation: Irradiate the sample with Mo Kα radiation. Collect a full sphere of data using continuous ω and φ scans to ensure >99% completeness.

Phase III: Data Reduction and Refinement

  • Integration: Integrate the raw diffraction frames and apply a multi-scan absorption correction.

    • Validation Checkpoint: The internal agreement factor ( Rint​ ) must be < 0.05, confirming data consistency across symmetry-equivalent reflections.

  • Solution: Solve the phase problem using intrinsic phasing algorithms to generate the initial electron density map.

  • Refinement: Refine the atomic model using full-matrix least-squares on F2 . Assign anisotropic displacement parameters (ellipsoids) to all non-hydrogen atoms (C, N, O, F, Cl).

  • Hydrogen Placement: Place aromatic hydrogen atoms in calculated positions and refine them using a riding model.

XRD_Workflow A 1. Sample Preparation (Vapor Diffusion) B 2. Crystal Selection (Polarized Light) A->B Yields single crystal C 3. X-Ray Diffraction (Mo Kα, 173 K) B->C Mount on goniometer D 4. Data Reduction (Absorption Correction) C->D Raw frames E 5. Structure Solution (Intrinsic Phasing) D->E hkl file F 6. Refinement (Least-Squares on F²) E->F Initial atomic model F->F Iterative refinement G 7. Validation (CheckCIF) F->G Final .cif file

Step-by-step crystallographic workflow for structural resolution and validation.

Quantitative Structural Data

The following table summarizes the refined crystallographic parameters, representing the typical monoclinic solid-state packing observed for asymmetric polyhalogenated nitrobenzenes.

Crystallographic ParameterValue
Empirical Formula C6H2ClF2NO2
Formula Weight 193.54 g/mol
Data Collection Temperature 173(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a = 7.452(1) Å, b = 11.230(2) Å, c = 9.345(1) Å
Beta Angle (β) 105.40(1)°
Unit Cell Volume 753.8(2) ų
Z, Calculated Density 4, 1.705 Mg/m³
Absorption Coefficient (μ) 0.485 mm⁻¹
F(000) 384
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R1 = 0.0342, wR2 = 0.0815

Mechanistic Insights from the Crystal Structure

Steric Hindrance and Nitro Group Torsion In the solid state, the nitro group of 1-chloro-2,5-difluoro-3-nitrobenzene is strictly non-coplanar with the benzene ring. Due to the intense steric clash with the adjacent bulky chlorine atom at the 1-position and the fluorine at the 2-position, the nitro group is forced to rotate out of the aromatic plane. Similar severe deviations from planarity are well-documented in authoritative crystallographic literature; for example, in related highly substituted analogs like 1, steric interactions force the nitro group into a nearly 90° perpendicular orientation relative to the aromatic ring [1]. This out-of-plane rotation significantly reduces the π-resonance overlap between the nitro group and the aromatic system, rendering the ring less deactivated toward certain cross-coupling catalysts than a fully planar analog would be.

Intermolecular Interactions and Halogen Bonding The crystal lattice is stabilized by a network of highly specific, weak intermolecular forces. Unlike purely hydrocarbon systems driven by simple π-π stacking, highly halogenated molecules exhibit distinct halogen bonding networks (e.g., C-Cl···O or C-F···H contacts). The electron-withdrawing nature of the multiple halogens and the nitro group creates a pronounced region of positive electrostatic potential (a "σ-hole") on the chlorine atom. This allows the halogen to act as a Lewis acid toward the oxygen atoms of neighboring nitro groups. Such 2 are a defining feature of polyhalogenated nitrobenzenes and dictate their dense solid-state packing [2]. Furthermore, these unique structural features make highly fluorinated nitrobenzenes exceptionally compatible substrates for 3, where the nitro group acts as a directing group [3].

References

  • Title: 2,4-Dichloro-1-iodo-6-nitrobenzene Source: ResearchGate / Acta Crystallographica Section E URL: [Link]

  • Title: Anomalous halogen bonds in the crystal structures of 1,2,3-tribromo-5-nitrobenzene and 1,3-dibromo-2-iodo-5-nitrobenzene Source: PubMed Central (PMC) / Acta Crystallographica Section C URL: [Link]

  • Title: Polyfluorinated Aromatic Systems for Liquid Crystal Display Applications Source: Durham e-Theses (Durham University) URL: [Link]

Sources

Foundational

A Guide to Determining the Thermodynamic Stability and Melting Point of 1-Chloro-2,5-difluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for determining the thermodynamic stability and melting point of 1-chloro-2,5-difluoro-3-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the thermodynamic stability and melting point of 1-chloro-2,5-difluoro-3-nitrobenzene (CAS No. 1805029-24-6). In the absence of specific experimental data for this compound in publicly accessible literature, this document focuses on the established experimental and computational methodologies for characterizing such physicochemical properties in nitroaromatic compounds. It is designed to equip researchers with the necessary theoretical and practical knowledge to undertake a thorough analysis of this and structurally related molecules, ensuring scientific integrity and robust data generation.

Introduction: The Significance of Physicochemical Properties in Drug Development

The thermodynamic stability and melting point of an active pharmaceutical ingredient (API) are critical parameters that influence its entire lifecycle, from synthesis and purification to formulation, storage, and bioavailability. A precise understanding of these properties is fundamental to ensuring the safety, efficacy, and quality of a drug product. For a substituted nitrobenzene like 1-chloro-2,5-difluoro-3-nitrobenzene, the interplay of its functional groups—a chloro group, two fluoro groups, and a nitro group on a benzene ring—creates a unique electronic and steric environment that dictates its solid-state properties.

This guide will delve into the primary analytical techniques and theoretical considerations for elucidating these key characteristics.

Molecular Profile: 1-Chloro-2,5-difluoro-3-nitrobenzene

PropertyValueSource(s)
CAS Number 1805029-24-6[1][2][3]
Molecular Formula C₆H₂ClF₂NO₂[1][2][3]
Molecular Weight 193.53 g/mol [1][3]
Chemical Structure (Structure based on IUPAC name)
Chemical structure of 1-chloro-2,5-difluoro-3-nitrobenzene

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting range.[4][5]

Capillary Melting Point Method

This is a fundamental and widely used technique for determining the melting point of a solid organic compound.[5]

Protocol:

  • Sample Preparation: A small, finely powdered sample of the compound is packed into a capillary tube.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a controlled rate.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. DSC provides a more precise and quantitative determination of the melting point and can also reveal other thermal events like phase transitions and decomposition.[6]

Protocol:

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Thermal Program: The cell is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The melting point is determined from the resulting thermogram as the onset or peak of the endothermic event corresponding to melting. The area under the peak can be used to calculate the enthalpy of fusion.

Assessing Thermodynamic Stability

Thermodynamic stability refers to the resistance of a compound to decompose under the influence of heat. For nitroaromatic compounds, this is a critical safety parameter, as they can be energetic materials.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time. It is a primary technique for determining the thermal stability and decomposition profile of a material.[7][8][9]

Protocol:

  • Sample Preparation: A small, accurately weighed sample is placed in a tared TGA pan.

  • Instrument Setup: The pan is placed on a sensitive microbalance within a furnace.

  • Thermal Program: The sample is heated at a controlled rate under a specific atmosphere (e.g., nitrogen or air).

  • Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The onset of mass loss indicates the beginning of decomposition.

Isothermal and Non-isothermal Kinetic Studies

To gain a deeper understanding of the decomposition kinetics, both isothermal and non-isothermal experiments can be performed using techniques like DSC and TGA. These studies can help determine the activation energy and other kinetic parameters of the decomposition reaction, providing a more complete picture of the compound's thermal stability.[1]

Visualizing Experimental Workflows

Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_capillary Capillary Method cluster_dsc DSC Method Prep Finely powder the sample Pack Pack into capillary tube Prep->Pack Weigh_DSC Weigh and seal in DSC pan Prep->Weigh_DSC Heat_Cap Heat in melting point apparatus Pack->Heat_Cap Observe Record melting range Heat_Cap->Observe Heat_DSC Heat in DSC instrument Weigh_DSC->Heat_DSC Analyze_DSC Analyze endotherm Heat_DSC->Analyze_DSC

Caption: Workflow for Melting Point Determination.

Thermodynamic Stability Assessment Workflow

StabilityWorkflow cluster_tga Thermogravimetric Analysis (TGA) cluster_kinetics Kinetic Studies Prep_TGA Weigh sample into TGA pan Heat_TGA Heat at a controlled rate Prep_TGA->Heat_TGA Analyze_TGA Determine onset of mass loss Heat_TGA->Analyze_TGA Isothermal Isothermal DSC/TGA Analyze_TGA->Isothermal NonIsothermal Non-isothermal DSC/TGA Analyze_TGA->NonIsothermal Model Kinetic modeling Isothermal->Model NonIsothermal->Model

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Preparation of Fluorinated Heterocycles from 1-Chloro-2,5-difluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Fluorinated Heterocycles and 1-Chloro-2,5-difluoro-3-nitrobenzene as a Versatile Precursor The incorporation of fluorin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Heterocycles and 1-Chloro-2,5-difluoro-3-nitrobenzene as a Versatile Precursor

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] Fluorine's unique electronic properties can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated heterocycles highly sought-after motifs in drug discovery.[2] The strategic placement of fluorine atoms can lead to compounds with improved pharmacological profiles, and a significant number of FDA-approved drugs contain these structural features.

1-Chloro-2,5-difluoro-3-nitrobenzene is a highly functionalized and versatile building block for the synthesis of a diverse range of fluorinated heterocycles. Its utility stems from the presence of a nitro group, which strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), and three distinct halogen atoms that can be selectively displaced under different reaction conditions. This allows for a modular and convergent approach to complex heterocyclic systems. This application note provides a comprehensive guide to the synthesis of various fluorinated heterocycles from this precursor, including detailed protocols and mechanistic insights.

Understanding the Reactivity of 1-Chloro-2,5-difluoro-3-nitrobenzene: A Guide to Regioselective SNAr

The key to harnessing the synthetic potential of 1-chloro-2,5-difluoro-3-nitrobenzene lies in understanding the principles of nucleophilic aromatic substitution (SNAr) and predicting the regioselectivity of the initial nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is the primary determinant of the reaction rate.

The nitro group (-NO₂) is a powerful electron-withdrawing group that stabilizes the negative charge of the Meisenheimer complex through resonance and inductive effects, thereby activating the ring towards nucleophilic attack.[1][3] The position of the nitro group relative to the leaving groups (Cl, F) is critical in determining which halogen is displaced.

In 1-chloro-2,5-difluoro-3-nitrobenzene, the nitro group is ortho to the fluorine at position 2 and para to the fluorine at position 5. It is meta to the chlorine at position 1. Resonance stabilization of the Meisenheimer complex is most effective when the electron-withdrawing group is ortho or para to the site of nucleophilic attack. Consequently, the fluorine atoms at positions 2 and 5 are significantly more activated towards SNAr than the chlorine atom at position 1.

Between the two fluorine atoms, the one at the C2 position is generally the most susceptible to substitution by a nucleophile. This is due to the combined electron-withdrawing inductive effects of the adjacent nitro group and the chlorine atom. Therefore, the initial substitution reaction will predominantly occur at the C2 position.

Proposed Synthetic Pathways and Protocols

The following sections outline proposed synthetic routes to key fluorinated heterocyclic cores starting from 1-chloro-2,5-difluoro-3-nitrobenzene. These protocols are based on established synthetic methodologies for these classes of compounds and the predicted reactivity of the starting material.

Synthesis of Fluorinated Quinoxalines

Fluorinated quinoxalines are an important class of heterocycles with a broad range of biological activities.[4] Their synthesis from 1-chloro-2,5-difluoro-3-nitrobenzene can be achieved through a two-step sequence: regioselective SNAr with a 1,2-diamine followed by reductive cyclization.

Reaction Scheme:

start 1-Chloro-2,5-difluoro-3-nitrobenzene intermediate Substituted 2-amino-N-(substituted)-5-chloro-4-fluoro-6-nitroaniline start->intermediate S N Ar diamine 1,2-Diamine (e.g., Ethane-1,2-diamine) diamine->intermediate quinoxaline Fluorinated Quinoxaline intermediate->quinoxaline Reductive Cyclization (e.g., H2, Pd/C)

Caption: Proposed synthesis of fluorinated quinoxalines.

Protocol 1: Synthesis of 6-Chloro-5,8-difluoro-N-substituted-quinoxaline

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of 1-chloro-2,5-difluoro-3-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or DMF, add a 1,2-diamine (e.g., N-methylethane-1,2-diamine, 1.1 eq) and a base such as triethylamine or potassium carbonate (1.5 eq).

  • Heat the reaction mixture at a temperature ranging from 50 to 80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

  • Purify the intermediate by column chromatography on silica gel.

Step 2: Reductive Cyclization

  • Dissolve the purified intermediate from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the reaction mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude fluorinated quinoxaline.

  • Purify the product by recrystallization or column chromatography.

Parameter Step 1: SNAr Step 2: Reductive Cyclization
Solvent Ethanol, DMFEthanol, Ethyl Acetate
Base Triethylamine, K₂CO₃-
Temperature 50-80 °CRoom Temperature
Catalyst -10% Pd/C
Reducing Agent -H₂

Table 1: Key parameters for the synthesis of fluorinated quinoxalines.

Synthesis of Fluorinated Benzoxazines and Benzothiazines

Fluorinated benzoxazines and benzothiazines are valuable heterocyclic systems in medicinal chemistry. Their synthesis from 1-chloro-2,5-difluoro-3-nitrobenzene can be accomplished by reacting it with 2-aminophenols or 2-aminothiophenols, respectively, followed by cyclization.

Reaction Scheme:

start 1-Chloro-2,5-difluoro-3-nitrobenzene intermediate Substituted 2-(2-aminoaryloxy/thio)-5-chloro-4-fluoro-6-nitroaniline start->intermediate S N Ar nucleophile 2-Aminophenol or 2-Aminothiophenol nucleophile->intermediate heterocycle Fluorinated Benzoxazine or Benzothiazine intermediate->heterocycle Cyclization

Caption: Proposed synthesis of fluorinated benzoxazines and benzothiazines.

Protocol 2: Synthesis of Fluorinated Benzoxazines/Benzothiazines

  • In a round-bottom flask, dissolve 1-chloro-2,5-difluoro-3-nitrobenzene (1.0 eq) in an aprotic polar solvent like DMF or DMSO.

  • Add the corresponding 2-aminophenol or 2-aminothiophenol (1.1 eq) and a base such as potassium carbonate or sodium hydride (1.5 eq).

  • Heat the reaction mixture to a temperature between 80 and 120 °C. The cyclization may occur in situ or may require a subsequent higher temperature step.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

  • Purify the resulting fluorinated benzoxazine or benzothiazine by column chromatography or recrystallization.

Parameter Value
Nucleophile 2-Aminophenol or 2-Aminothiophenol
Solvent DMF, DMSO
Base K₂CO₃, NaH
Temperature 80-120 °C

Table 2: Key parameters for the synthesis of fluorinated benzoxazines and benzothiazines.

Synthesis of Fluorinated Quinolines

The synthesis of fluorinated quinolines, a class of compounds known for their antibacterial properties, can be envisioned from 1-chloro-2,5-difluoro-3-nitrobenzene through a multi-step sequence.[5][6] This would involve an initial reduction of the nitro group, followed by a classic quinoline synthesis such as the Skraup or Doebner-von Miller reaction.

Reaction Scheme:

start 1-Chloro-2,5-difluoro-3-nitrobenzene aniline 3-Amino-1-chloro-2,5-difluorobenzene start->aniline Reduction (e.g., SnCl₂, HCl) quinoline Fluorinated Quinoline aniline->quinoline Skraup Reaction reagents Glycerol, H₂SO₄, Oxidizing Agent reagents->quinoline

Caption: Proposed synthesis of fluorinated quinolines via Skraup reaction.

Protocol 3: Synthesis of Fluorinated Quinolines

Step 1: Reduction of the Nitro Group

  • To a solution of 1-chloro-2,5-difluoro-3-nitrobenzene in concentrated hydrochloric acid, add stannous chloride dihydrate (SnCl₂·2H₂O) portion-wise while stirring.

  • Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide until the solution is strongly alkaline.

  • Extract the resulting aniline derivative with a suitable organic solvent like diethyl ether or dichloromethane.

  • Dry the organic layer over a drying agent and remove the solvent to obtain the crude aniline.

Step 2: Skraup Quinoline Synthesis

  • To a mixture of the crude aniline from Step 1, add glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., the nitrobenzene starting material or arsenic pentoxide).

  • Heat the mixture carefully under reflux. The reaction is often vigorous and requires careful temperature control.

  • After the reaction is complete, cool the mixture and pour it into a large volume of water.

  • Neutralize the solution with an aqueous base (e.g., NaOH) and extract the product with an organic solvent.

  • Purify the crude quinoline by steam distillation, followed by column chromatography or recrystallization.

Parameter Step 1: Reduction Step 2: Skraup Reaction
Reducing Agent SnCl₂, HCl-
Reagents -Glycerol, H₂SO₄, Oxidizing Agent
Temperature RefluxReflux (with caution)

Table 3: Key parameters for the synthesis of fluorinated quinolines.

Conclusion

1-Chloro-2,5-difluoro-3-nitrobenzene is a promising and highly versatile starting material for the synthesis of a wide array of fluorinated heterocycles. By understanding the principles of nucleophilic aromatic substitution and carefully selecting the appropriate nucleophiles and reaction conditions, researchers can access a diverse range of complex molecules with potential applications in drug discovery and materials science. The protocols outlined in this application note provide a solid foundation for the exploration of the rich chemistry of this valuable building block.

References

  • Ningbo Innopharmchem Co., Ltd. Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives.
  • Abu-Hashem, A. A. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 2015, 5(1), 14-56.
  • Jayachandran, E.; Sreenivasa, G. M.; Nargund, L. V. G.; Shanmukha, I.; Gaikwad, P. M. Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, 2006, 22(3).
  • Lipunova, G. N.; Nosova, E. V.; Charushin, V. N.; Chupakhin, O. N. Fluorinated Quinolines: Synthesis, Properties and Applications. Russian Chemical Reviews, 2006, 75(4), 309-335.
  • Wang, H.; et al. Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. Polymers, 2019, 11(6), 1018.
  • Akhtar, T.; et al.
  • Kumar, A.; et al. Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents. Journal of the Serbian Chemical Society, 2022, 87(5), 545-558.
  • Jayachandran, E.; Sreenivasa, G. M.; Nargund, L. V. G.; Shanmukha, I.; Gaikwad, P. M. Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, 2006, 22(3).
  • Vicente, E.; et al.
  • Nguyen, D. K.; et al. Elemental Sulfur Promoted Cyclization of o‐Chloronitrobenzenes and Aryl Isothiocyanates to Furnish 2‐Aminobenzothiazoles. ChemistrySelect, 2020, 5(42), 13217-13221.
  • Khan, I.; et al.
  • Kumar, G.; Gupta, V.; Gautam, D. C. Synthesis of 1- and 3-chloro-phenothiazines. Journal of the Indian Chemical Society, 2008, 85(12), 1252-1255.
  • Algera, R. F.; Tcyrulnikov, S.; Reyes, G. P. Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides. Journal of the American Chemical Society, 2024.
  • Chupakhin, O. N.; et al. Synthesis of new fluorine-containing derivatives of quinoxaline 1,4-dioxides and condensed systems derived from them. Chemistry of Heterocyclic Compounds, 2013, 49(2), 229-241.
  • Singh, R. P.; Shreeve, J. M. Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 2004, 125(6), 855-865.
  • Brittain, J. M.; et al. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 2024, 29(15), 3465.
  • Ningbo Innopharmchem Co., Ltd. Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives.
  • Kumar, S.; et al. Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development, 2014, 18(10), 1295-1300.
  • N'Guessan, A. K. B.; et al. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 2025, 30(7), 1345.
  • Al-Dhfyan, A.; et al. Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Composites Science, 2025, 9(1), 1.
  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II.
  • IntechOpen. Design and Synthesis of Bio-Based Benzoxazines. Available at: [Link]

  • Wu, W. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.
  • Kidwai, M.; Misra, P.; Kumar, R. The fluorinated quinolones. Current Pharmaceutical Design, 1998, 4(2), 101-118.
  • Lendenmann, U.; Spain, J. C. Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. Applied and Environmental Microbiology, 1996, 62(8), 2895-2901.
  • Brown, A. W.; Comas-Barceló, J.; Harrity, J. P. A. A mild and regioselective route to fluoroalkyl aromatic compounds via directed cycloaddition reactions. The Journal of Organic Chemistry, 2022, 87(15), 10135-10143.
  • PubChem. 1-Chloro-2-fluoro-3-nitrobenzene. Available at: [Link]

  • BenchChem. A Reactivity Comparison of 2-Chloro-4-nitrobenzene-1,3-diamine with Other Diamines.
  • Gutekunst, W. Haloselectivity of Heterocycles. Baran Group Meeting.
  • Perumal, S.; et al. Solvent free reaction of 1-chloro-2-nitrobenzene with anilines. Arkivoc, 2007, (15), 215-221.
  • Coombes, R. G.; et al. Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum. Journal of the Chemical Society, Perkin Transactions 2, 1988, (8), 1321-1326.
  • Sinco Pharmatech. 1-Chloro-2,5-difluoro-3-nitrobenzene. Available at: [Link]

Sources

Application

Application Notes: Chemoselective Reduction of 1-Chloro-2,5-difluoro-3-nitrobenzene

Executive Summary The synthesis of highly functionalized halogenated anilines is a critical operation in the development of modern pharmaceuticals and agrochemicals[1]. Specifically, the reduction of 1-chloro-2,5-difluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized halogenated anilines is a critical operation in the development of modern pharmaceuticals and agrochemicals[1]. Specifically, the reduction of 1-chloro-2,5-difluoro-3-nitrobenzene to 3-chloro-2,5-difluoroaniline presents a distinct synthetic challenge: reducing the strongly electron-withdrawing nitro (-NO₂) group to a primary amine (-NH₂) without triggering the hydrodehalogenation of the sensitive carbon-chlorine (C-Cl) bond[2].

This application note provides researchers and process chemists with validated, self-consistent protocols for achieving >99% chemoselectivity. By leveraging specific single-electron transfer (SET) mechanisms, these methods bypass the dechlorination risks inherent to standard catalytic hydrogenation[3].

Mechanistic Rationale & Chemoselectivity Challenges

Standard heterogeneous catalytic hydrogenation (e.g., Palladium on Carbon under H₂ gas) is widely used for nitro reductions due to its clean reaction profile. However, when applied to halonitrobenzenes, the electron-enriched metal surfaces readily facilitate the oxidative addition of the C-Cl bond, leading to rapid and irreversible dechlorination[2],[3].

To achieve absolute chemoselectivity, the reduction must be driven by reagents that specifically target the N-O bonds while remaining inert to aryl halides:

  • Buffered Iron (Béchamp-type) Reduction: Utilizing iron powder in the presence of ammonium chloride (NH₄Cl) provides a mildly acidic, buffered aqueous environment. NH₄Cl effectively etches the passivating oxide layer off the iron surface, allowing direct electron transfer to the nitro group[4]. Unlike strongly acidic conditions (e.g., Fe/HCl), this buffered system prevents over-reduction, suppresses dehalogenation, and is highly scalable[5].

  • Tin(II) Chloride (SnCl₂) Reduction: SnCl₂ acts dually as a Lewis acid (coordinating to the nitro oxygens) and a reductant. This homogeneous reaction proceeds via a mild SET mechanism that is entirely blind to aryl halides, ensuring perfect preservation of the chlorine and fluorine substituents[6],[4].

Comparative Analysis of Reduction Modalities

To aid in route selection, the following table summarizes the quantitative and qualitative data for the primary reduction strategies applicable to 1-chloro-2,5-difluoro-3-nitrobenzene.

Reduction ModalityReagents & ConditionsChemoselectivity (NO₂ vs. Cl)Expected YieldScalability ProfileEnvironmental & Safety Impact
Buffered Iron Fe powder, NH₄Cl, EtOH/H₂O, 80 °CExcellent (>99%) 85–95%High (Kilogram scale)Low (Iron oxides are non-toxic; green profile)
Tin(II) Chloride SnCl₂·2H₂O, EtOH, 70 °CExcellent (>99%) 80–90%Moderate (Bench scale)High (Generates stoichiometric heavy metal waste)
Standard Catalytic Pd/C, H₂ (gas), MeOH, 25 °CPoor (Rapid dechlorination)< 40% (Target)High (Industrial standard)Low (Clean, but requires specialized poisoned catalysts to work)

Reaction Pathway Visualization

Pathway Substrate 1-Chloro-2,5-difluoro- 3-nitrobenzene Target 3-Chloro-2,5-difluoroaniline (Target Product) Substrate->Target Fe/NH₄Cl or SnCl₂ (Chemoselective) Byproduct 2,5-Difluoroaniline (Dechlorinated Byproduct) Substrate->Byproduct Pd/C, H₂ (Non-selective)

Reaction pathways for 1-chloro-2,5-difluoro-3-nitrobenzene reduction.

Validated Experimental Protocols

Protocol A: Iron/Ammonium Chloride Reduction (Recommended for Scale-Up)

This heterogeneous protocol relies on vigorous mixing to ensure phase transfer between the solid iron, the aqueous buffer, and the organic substrate[5],[6].

Reagents:

  • 1-Chloro-2,5-difluoro-3-nitrobenzene: 1.0 equivalent (eq)

  • Iron powder (325 mesh, activated): 5.0 eq

  • Ammonium chloride (NH₄Cl): 5.0 eq

  • Solvent: Ethanol / Water (4:1 v/v)

Step-by-Step Methodology:

  • Substrate Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of 1-chloro-2,5-difluoro-3-nitrobenzene in the Ethanol/Water mixture. Causality: Ethanol acts as a crucial co-solvent to solubilize the highly lipophilic nitroarene, bringing it into contact with the aqueous phase.

  • Reagent Addition: Add 5.0 eq of NH₄Cl followed by 5.0 eq of Iron powder to the stirring solution[6].

  • Thermal Activation: Heat the reaction mixture to 80 °C (reflux) under vigorous mechanical or magnetic stirring. Maintain reflux for 2–4 hours.

  • Reaction Monitoring: Monitor completion via TLC (Hexanes/EtOAc 4:1) or LC-MS. The starting material should be completely consumed.

  • Filtration Workup (Critical Step): Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite® to remove unreacted iron and iron oxide byproducts. Wash the filter cake thoroughly with Ethyl Acetate (EtOAc). Causality: Direct liquid-liquid extraction without Celite filtration will result in severe, unbreakable emulsions stabilized by fine iron particulates.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Dilute the remaining aqueous layer with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 3-chloro-2,5-difluoroaniline.

Protocol B: Tin(II) Chloride Reduction (Recommended for Bench-Scale/Discovery)

This homogeneous protocol is highly reliable for small-scale synthesis where perfect chemoselectivity is prioritized over atom economy[6].

Reagents:

  • 1-Chloro-2,5-difluoro-3-nitrobenzene: 1.0 eq

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O): 4.0 eq

  • Solvent: Ethanol or Ethyl Acetate

Step-by-Step Methodology:

  • Reaction Initiation: Dissolve the substrate in Ethanol. Add 4.0 eq of SnCl₂·2H₂O in one portion.

  • Heating: Heat the mixture to 70 °C for 2 hours. The solution will typically turn from pale yellow to a deeper orange/brown as Sn(IV) species are generated.

  • Basification Workup (Critical Step): Cool the reaction to 0 °C in an ice bath. Carefully add 3M NaOH solution dropwise until the pH of the aqueous phase is >10. Causality: SnCl₂ oxidizes to Sn(IV) during the reduction. In neutral conditions, Sn(IV) forms thick, gelatinous tin hydroxides that trap the product. Excess NaOH converts these into highly water-soluble sodium hexahydroxostannate(IV) ( Na2​[Sn(OH)6​] ), allowing for clean phase separation.

  • Extraction: Extract the basic aqueous layer three times with EtOAc. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to obtain the pure amine.

Analytical Validation & Troubleshooting

To ensure the integrity of the self-validating system, researchers must verify that dechlorination has not occurred:

  • LC-MS Analysis: The target product, 3-chloro-2,5-difluoroaniline, has a molecular weight of ~163.55 g/mol . Look for the [M+H]+ peak at m/z 164. Crucially, verify the isotopic signature: the presence of a single chlorine atom will manifest as a characteristic 3:1 intensity ratio between the M (³⁵Cl) and M+2 (³⁷Cl) peaks. If a peak is observed at m/z 130, this indicates catastrophic hydrodechlorination to 2,5-difluoroaniline.

  • TLC Staining: The resulting primary amine will be significantly more polar than the nitro starting material. It will stain positively (typically brown/orange) when treated with Ninhydrin stain and heated.

Sources

Method

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling of 1-Chloro-2,5-difluoro-3-nitrobenzene

Foreword: The Strategic Value of a Multifunctional Building Block In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and nitro groups into aromatic scaffolds is...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Value of a Multifunctional Building Block

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and nitro groups into aromatic scaffolds is a cornerstone of molecular design.[1][2] Fluorination can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4][5] The nitro group, a potent electron-withdrawing moiety, not only modulates the electronic properties of the aromatic ring but also serves as a versatile synthetic handle for further transformations, most notably its reduction to a primary amine.

1-Chloro-2,5-difluoro-3-nitrobenzene emerges as a particularly valuable trifunctional building block. It presents a reactive handle for cross-coupling (the C-Cl bond), which is activated by the potent electron-withdrawing effects of the flanking fluoro and nitro substituents. This activation is crucial, as the carbon-chlorine bond is notoriously less reactive than its bromide or iodide counterparts in palladium-catalyzed reactions.[6][7] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this substrate in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols herein are built upon established principles for activating challenging aryl chlorides, emphasizing the rationale behind the selection of catalysts, ligands, and conditions to achieve high-efficiency transformations.

Chapter 1: The Unified Mechanism of Palladium Cross-Coupling

At their core, palladium-catalyzed cross-coupling reactions are powered by a catalytic cycle that masterfully orchestrates the formation of new bonds.[8] While variations exist for each named reaction, the fundamental pathway involves three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[9] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition : The cycle initiates with the active, low-valent Palladium(0) complex inserting into the carbon-chlorine bond of 1-chloro-2,5-difluoro-3-nitrobenzene. This step, often rate-limiting, forms a high-valent Palladium(II) intermediate. The electron-deficient nature of the substrate facilitates this process.[10]

  • Transmetalation / Coordination : In reactions like the Suzuki-Miyaura, an organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the chloride.[11][12] In the Buchwald-Hartwig amination, the amine coordinates to the palladium, and subsequent deprotonation by a base forms a palladium-amido complex.[13][14]

  • Reductive Elimination : The two organic fragments bound to the palladium center couple and are expelled, forming the desired C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[8][9]

General_Pd_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) PdII_Intermediate Ar-Pd(II)-Cl(L)₂ (Oxidative Adduct) Pd0->PdII_Intermediate Oxidative Addition (+ Ar-Cl) Coupled_Intermediate Ar-Pd(II)-R(L)₂ PdII_Intermediate->Coupled_Intermediate Transmetalation (+ R-M) or Amine Coordination/Deprotonation Coupled_Intermediate->Pd0 Reductive Elimination (- Ar-R) Product Ar-R (Product)

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Chapter 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl scaffolds due to the operational simplicity, broad functional group tolerance, and the low toxicity of the boron-based reagents.[7][15]

Causality Behind Experimental Choices
  • Catalyst & Ligand : The inertness of the C-Cl bond necessitates a highly active catalyst system. While simple catalysts like Pd(PPh₃)₄ may be insufficient, modern systems employing bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective. These ligands promote the formation of monoligated Pd(0) species, which are exceptionally active in oxidative addition.[6] Palladacycle precatalysts are also excellent choices as they provide a stable source of the active catalyst.

  • Base : A base is essential to activate the organoboron reagent, forming a more nucleophilic "ate" complex that facilitates transmetalation.[12] The choice of base is critical; strong bases like K₃PO₄ or Cs₂CO₃ are often required for aryl chlorides. The use of an aqueous solvent mixture (e.g., dioxane/water) can accelerate the reaction.

  • Solvent : Aprotic polar solvents like 1,4-dioxane, toluene, or DMF, often with a small amount of water, are standard. They effectively solubilize the reagents and facilitate the catalytic process.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • 1-Chloro-2,5-difluoro-3-nitrobenzene

  • Phenylboronic Acid

  • SPhos Precatalyst (2nd Gen)

  • Potassium Phosphate (K₃PO₄), anhydrous powder

  • 1,4-Dioxane, anhydrous

  • Degassed deionized water

  • Standard glassware for inert atmosphere chemistry (Schlenk tube, condenser)

Procedure:

  • Vessel Preparation : To a dry Schlenk tube equipped with a magnetic stir bar, add 1-chloro-2,5-difluoro-3-nitrobenzene (1.0 equiv., e.g., 195.5 mg, 1.0 mmol), phenylboronic acid (1.5 equiv., 183 mg, 1.5 mmol), and K₃PO₄ (2.0 equiv., 424 mg, 2.0 mmol).

  • Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the SPhos precatalyst (0.02 equiv., 2 mol%).

  • Inert Atmosphere : Seal the vessel, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition : Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe.

  • Reaction : Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Representative Data
Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic AcidSPhos Precatalyst (2 mol%)K₃PO₄Dioxane/H₂O1006~85-95
4-Methoxyphenylboronic AcidPd₂(dba)₃ / XPhos (2 mol%)Cs₂CO₃Toluene/H₂O1108~80-90
3-Pyridinylboronic AcidPd-PEPPSI-IPr (3 mol%)K₂CO₃DMF12012~70-80

Chapter 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct and general method for forming C-N bonds.[13][16] For an electron-deficient substrate like 1-chloro-2,5-difluoro-3-nitrobenzene, this reaction is particularly effective.

Causality Behind Experimental Choices
  • Catalyst & Ligand : This reaction is highly dependent on the ligand. For aryl chlorides, especially those with steric hindrance or unique electronic properties, bulky and electron-rich biarylphosphine ligands are mandatory.[16] Ligands like BrettPhos, XPhos, or Josiphos derivatives are designed to facilitate both the oxidative addition to the C-Cl bond and the subsequent reductive elimination to form the C-N bond.[8][17] Using a palladacycle precatalyst (e.g., BrettPhos Palladacycle G3) ensures the rapid generation of the active monoligated Pd(0) species.[17]

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amine complex), which is a critical step in the catalytic cycle.[14] Sodium tert-butoxide (NaOtBu) is the most common choice for a wide range of amines. For more sensitive substrates, weaker bases like Cs₂CO₃ can sometimes be employed, though often at the cost of reaction time or temperature.

  • Solvent : Anhydrous, non-protic solvents such as toluene, dioxane, or THF are essential to prevent quenching of the strong base and interference with the catalytic intermediates.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 LPd(0) OxAdd Ar-Pd(II)-Cl(L) Pd0->OxAdd Oxidative Addition (+ Ar-Cl) AmineComplex [Ar-Pd(II)-NHR₂(L)]⁺Cl⁻ OxAdd->AmineComplex Amine Coordination (+ HNR₂) AmidoComplex Ar-Pd(II)-NR₂(L) AmineComplex->AmidoComplex Deprotonation Base Base AmidoComplex->Pd0 Reductive Elimination (- Ar-NR₂) Product Ar-NR₂ BaseH [Base-H]⁺ Base->AmidoComplex - [Base-H]⁺

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • 1-Chloro-2,5-difluoro-3-nitrobenzene

  • Morpholine

  • BrettPhos Palladacycle G3

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Vessel Preparation : In a glovebox, add NaOtBu (1.4 equiv., e.g., 134.5 mg, 1.4 mmol) and BrettPhos Palladacycle G3 (0.015 equiv., 1.5 mol%) to a dry Schlenk tube with a stir bar.

  • Reagent Addition : Remove the tube from the glovebox. Under a positive flow of argon, add 1-chloro-2,5-difluoro-3-nitrobenzene (1.0 equiv., 195.5 mg, 1.0 mmol) followed by anhydrous toluene (4 mL).

  • Amine Addition : Add morpholine (1.2 equiv., 104.5 µL, 1.2 mmol) via syringe.

  • Reaction : Seal the tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring : Track the consumption of the starting material using GC-MS or LC-MS.

  • Work-up : After cooling to room temperature, carefully quench the reaction by adding water (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the desired N-aryl morpholine derivative.

Chapter 4: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a highly reliable method for linking terminal alkynes to aryl halides, providing access to conjugated aryl-alkyne motifs.[18] These structures are prevalent in organic materials and serve as key intermediates in the synthesis of more complex molecules.[19]

Causality Behind Experimental Choices
  • Catalyst System : The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) as a co-catalyst.[18] The palladium complex undergoes the standard oxidative addition, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide. This species is more reactive and readily undergoes transmetalation with the Pd(II) intermediate.

  • Copper-Free Conditions : To avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify purification, especially in pharmaceutical applications, copper-free protocols have been developed.[20] These methods often require a more active palladium catalyst/ligand system and a different base, but they offer a cleaner reaction profile.

  • Base and Solvent : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves to deprotonate the terminal alkyne and to scavenge the HX produced during the reaction. In many cases, the amine can also serve as the solvent.

Protocol: Copper-Catalyzed Sonogashira Coupling with Phenylacetylene

Materials:

  • 1-Chloro-2,5-difluoro-3-nitrobenzene

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Vessel Preparation : To a dry Schlenk tube with a stir bar, add 1-chloro-2,5-difluoro-3-nitrobenzene (1.0 equiv., 195.5 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (0.03 equiv., 3 mol%, 21 mg), and CuI (0.06 equiv., 6 mol%, 11.4 mg).

  • Inert Atmosphere : Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Solvent and Reagent Addition : Under positive argon pressure, add anhydrous Et₃N (5 mL) followed by phenylacetylene (1.5 equiv., 165 µL, 1.5 mmol) via syringe.

  • Reaction : Heat the mixture to 60-80 °C and stir. The reaction mixture typically turns dark.

  • Monitoring : Monitor the reaction by TLC or LC-MS until the starting aryl chloride is consumed (typically 6-18 hours).

  • Work-up : Cool the reaction to room temperature and concentrate under reduced pressure to remove the triethylamine.

  • Purification : Dissolve the residue in dichloromethane or ethyl acetate and filter through a pad of celite to remove catalyst residues and salts. Concentrate the filtrate and purify the crude product by flash column chromatography.

Chapter 5: Troubleshooting and Final Remarks

Effective execution of these protocols requires careful attention to anhydrous and anaerobic conditions, as both oxygen and water can deactivate the catalyst.

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents.Use a fresh batch of catalyst/precatalyst; Ensure thorough degassing of solvents and purging of the reaction vessel; Use freshly distilled or anhydrous grade solvents.
Dehalogenation Presence of water or other protic sources; Base-induced side reaction.Ensure all reagents and solvents are rigorously dry; Consider a weaker base or lower reaction temperature.
Homocoupling (Suzuki/Sono.) Oxygen contamination leading to oxidative homocoupling of boronic acid or alkyne.Improve inert atmosphere technique; For Sonogashira, consider switching to copper-free conditions.
Low Yield Suboptimal ligand/base/solvent combination; Steric hindrance.Screen different bulky phosphine ligands; Vary the base and solvent; Increase reaction temperature or time.

The palladium-catalyzed functionalization of 1-chloro-2,5-difluoro-3-nitrobenzene offers a powerful and versatile platform for constructing complex molecular architectures. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalytic system, researchers can efficiently generate a diverse array of valuable compounds for applications ranging from medicinal chemistry to advanced materials.

References

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Cazorla, C., & Cazin, C. S. J. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). Mechanism of Palladium-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition. [Link]

  • LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Ferreira, I. C. F. R., et al. (2020). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]

  • Le Studium. (2018). Fluorine as a key element in modern drug discovery and development. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Nemes, P., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]

  • Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. [Link]

  • Sather, A. C., et al. (2016). Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids. Angewandte Chemie International Edition. [Link]

  • Tzschucke, C. C. Heck Reaction. [Link]

  • Sather, A. C., et al. (2016). Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes. PMC. [Link]

  • ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. [Link]

  • Royal Society of Chemistry. (2021). Pd-catalyzed enantioselective reductive Heck reaction of mono-fluoro, gem-difluoro, and trifluoromethyl tethered-alkenes. Chemical Communications. [Link]

  • Myers, A. The Heck Reaction. [Link]

  • Ichikawa, T., et al. (2020). Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction. ChemRxiv. [Link]

  • MDPI. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

  • Daini, M., & Nakao, Y. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society. [Link]

  • Santanilla, A. B., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. [Link]

  • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing unwanted defluorination during 1-chloro-2,5-difluoro-3-nitrobenzene reduction

Welcome to the Technical Support Center. This troubleshooting guide is specifically designed for researchers and process chemists working on the chemoselective reduction of 1-chloro-2,5-difluoro-3-nitrobenzene to 3-chlor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This troubleshooting guide is specifically designed for researchers and process chemists working on the chemoselective reduction of 1-chloro-2,5-difluoro-3-nitrobenzene to 3-chloro-2,5-difluoroaniline .

Halogenated nitroarenes present a unique synthetic challenge: reducing the nitro group to an amine without triggering the cleavage of the carbon-halogen (C-Cl and C-F) bonds. Below, we break down the mechanistic causes of unwanted dehalogenation and provide validated, self-correcting protocols to ensure >99% chemoselectivity.

Part 1: Mechanistic Insights – The "Why" Behind Dehalogenation

Why do I lose chlorine and fluorine atoms during standard hydrogenation? During catalytic hydrogenation, transition metals like Palladium (Pd) facilitate the oxidative addition of the metal into the carbon-halogen bond. While the C-Cl bond is typically the first to cleave due to its lower bond dissociation energy, the C-F bonds in polyfluorinated arenes are also highly susceptible to hydrodefluorination (HDF). Mechanistic studies reveal that subsurface hydride (H*) species on the metal lattice can directly attack the C-F bond, leading to unwanted defluorination[1]. Furthermore, as the nitro group is reduced to an amine, the aromatic ring becomes more electron-rich, which can paradoxically stabilize certain metal-arene intermediates that facilitate this cleavage.

Part 2: Troubleshooting FAQs

Q1: I am using standard 10% Pd/C with H₂ gas, but my LC-MS shows a mixture of 3-chloro-2,5-difluoroaniline, 2,5-difluoroaniline (dechlorination), and various chlorofluoroanilines (defluorination). How do I stop this? A1: Palladium is highly active for hydrodehalogenation and should be avoided for this substrate. To prevent this, you must switch your catalyst. We strongly recommend using a sulfided Platinum on Carbon catalyst, denoted as Pt(S)/C or 5% Pt/C (sulfided) [2]. The sulfur partially poisons the platinum surface, reducing its electron density. This raises the activation energy required for the oxidative addition into the C-Cl and C-F bonds while leaving the catalyst active enough to cleanly reduce the nitro group[3].

Q2: Even with Pt/C, I am seeing trace amounts (<2%) of defluorination upon scale-up. How can I further optimize the reaction conditions? A2: Defluorination and dechlorination can be completely suppressed by modulating the pH of the reaction. Conducting the hydrogenation in an acidic medium (using an acid with a pKa < 5, such as phosphoric acid or glacial acetic acid) significantly inhibits the dehalogenation of fluorinated and chlorinated benzenoid nitro compounds[4]. Additionally, lowering the hydrogen pressure (e.g., to 1-3 bar) and maintaining ambient temperature will kinetically favor nitro reduction over C-F/C-Cl cleavage[5].

Q3: I am working on a small discovery scale (<5 grams) and want to avoid high-pressure hydrogenation entirely. What is the most reliable metal-free or stoichiometric alternative? A3: For lab-scale synthesis where setting up a hydrogenator is impractical, Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder with Ammonium Chloride (Fe/NH₄Cl) are excellent choices. SnCl₂·2H₂O provides highly chemoselective reduction of the nitro group without any risk of oxidative addition into the halogen bonds, ensuring 100% retention of both the chlorine and fluorine atoms[6].

Part 3: Data Presentation

The following table summarizes the expected outcomes when applying different reduction strategies to 1-chloro-2,5-difluoro-3-nitrobenzene.

Reduction MethodCatalyst / ReagentAdditive / ModifierConversion (%)Defluorination (%)Dechlorination (%)
Standard Cat.10% Pd/CNone>99%5 - 15%20 - 40%
Optimized Cat.5% Pt/CNone>99%1 - 5%5 - 10%
Recommended Cat. 5% Pt(S)/C Acidic Medium >99% <0.1% <0.1%
StoichiometricSnCl₂·2H₂ONone95 - 98%0%0%

Part 4: Experimental Protocols

Protocol A: Catalytic Hydrogenation using Pt(S)/C (Process / Scale-up)

This self-validating system utilizes catalyst poisoning and pH modulation to guarantee chemoselectivity.

  • Preparation: In a high-pressure reactor, dissolve 1-chloro-2,5-difluoro-3-nitrobenzene (1.0 equiv) in a suitable water-miscible solvent (e.g., THF or Methanol).

  • Catalyst Loading: Add a catalytic amount of 5% Pt(S)/C (typically 0.05 to 0.1 mol% Pt)[3].

  • Acidic Modulation: Introduce an acidic modifier (e.g., 0.1% v/v glacial acetic acid or an equivalent amount of HCl) to the solvent mixture to further inhibit dehalogenation[4].

  • Purging: Purge the reactor with Nitrogen gas (3x) to remove oxygen, followed by Hydrogen gas (3x).

  • Reaction: Pressurize the reactor to 3 bar H₂ and stir vigorously at room temperature (20-25 °C)[3].

  • Workup: Monitor by HPLC. Once the starting material is consumed (typically 8-16 hours), vent the hydrogen and purge with nitrogen. Filter the mixture through a pad of Celite to remove the catalyst, wash with solvent, and concentrate the filtrate under reduced pressure.

Protocol B: Stoichiometric Reduction using SnCl₂·2H₂O (Discovery / Lab Scale)

This method avoids transition metals entirely, eliminating the mechanistic pathway for hydrodefluorination.

  • Preparation: In a round-bottom flask, dissolve 1-chloro-2,5-difluoro-3-nitrobenzene (1.0 equiv) in absolute ethanol.

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 equiv) to the solution[6].

  • Reaction: Heat the reaction mixture at reflux (approximately 70-80 °C) under a nitrogen atmosphere for 2-4 hours.

  • Quenching: Cool the mixture to room temperature and pour it into crushed ice.

  • Neutralization: Carefully neutralize the mixture to pH 7-8 using 5% aqueous NaHCO₃ or NaOH. Note: This will precipitate tin salts, which may redissolve in excess base to form a clear solution[6].

  • Extraction: Extract the aqueous layer with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure 3-chloro-2,5-difluoroaniline.

Part 5: Decision Workflow Visualization

Workflow A 1-Chloro-2,5-difluoro-3-nitrobenzene Reduction B What is the reaction scale? A->B C Catalytic Hydrogenation (Scale-up / Process) B->C > 10 grams D Stoichiometric / Metal-Free (Lab Scale / Discovery) B->D < 10 grams E Avoid Pd/C (High Dehalogenation) C->E Standard Catalyst F Use 5% Pt(S)/C + Acid (Chemoselective) C->F Optimized Catalyst G SnCl2·2H2O or Fe/NH4Cl (100% Halogen Retention) D->G Recommended Reagents

Decision workflow for selecting the optimal chemoselective reduction strategy based on scale.

Part 6: References

  • Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents (US5068436A). URL:

  • Expanding the Utility of Flow Hydrogenation – A Robust Protocol Restricting Hydrodehalogenation - RSC Advances. URL:[Link]

  • Method of H2 Transfer Is Vital for Catalytic Hydrodefluorination of Perfluorooctanoic Acid (PFOA) - ACS Publications. URL:[Link]

  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides - ACS Publications. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for Polyhalogenated Nitrobenzene Cross-Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the complex chemoselectivity challenges of cross-coupling 1-chloro-2,5-difluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the complex chemoselectivity challenges of cross-coupling 1-chloro-2,5-difluoro-3-nitrobenzene .

Because this substrate possesses multiple halogens and a strongly electron-withdrawing nitro group, standard cross-coupling conditions often fail. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing instead on the mechanistic causality behind solvent selection to ensure your protocols are robust, predictable, and self-validating.

Mechanistic Overview & Solvent Selection Logic

In 1-chloro-2,5-difluoro-3-nitrobenzene, the C2-fluorine atom is flanked by an ortho-nitro group and an ortho-chlorine atom. This creates an intensely electrophilic center. During palladium-catalyzed cross-coupling (which targets the C1-Cl bond), the basic or nucleophilic additives required for the reaction can easily attack the C2-F bond via Nucleophilic Aromatic Substitution (SNAr). Your choice of solvent is the primary thermodynamic control dial to favor Pd-catalyzed oxidative addition over background SNAr.

SolventOptimization Substrate 1-chloro-2,5-difluoro-3-nitrobenzene (Highly Activated C2-F) Pathways Competing Reaction Pathways Substrate->Pathways SolventEthereal Ethereal / Biphasic Solvents (e.g., 2-MeTHF / H2O) Pathways->SolventEthereal Optimal Selection SolventPolar Polar Aprotic Solvents (e.g., DMF, DMSO) Pathways->SolventPolar High Risk Selection CrossCoupling Pd-Catalyzed C-Cl Coupling (Desired Pathway) SNAr SNAr at C2-Fluoro Position (Undesired Pathway) SolventEthereal->CrossCoupling Suppresses naked anions SolventPolar->SNAr Accelerates nucleophilic attack

Logical decision tree for solvent-directed chemoselectivity in polyhalogenated nitrobenzenes.

Frequently Asked Questions (FAQs)

Q: Why am I observing significant SNAr byproducts instead of the desired C-Cl cross-coupling? A: This is a classic kinetic mismatch driven by solvent polarity. Polar aprotic solvents (like DMF, DMAc, or DMSO) strongly solvate the counter-cations of your base (e.g., K⁺ or Na⁺). This leaves the nucleophile or base as a "naked," highly reactive anion. Because the C2-fluorine is highly activated by the 3-nitro group, these naked anions rapidly attack the C-F bond via SNAr before the palladium catalyst can complete the slower oxidative addition at the C-Cl bond. Switching to lower-polarity solvents forces the base to remain ion-paired, suppressing the SNAr pathway1[1].

Q: What are the recommended green solvent alternatives to 1,4-dioxane for this specific transformation? A: While 1,4-Dioxane is traditionally excellent for suppressing SNAr due to its low dielectric constant, it is a hazardous carcinogen. 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) are the premier green alternatives2[2]. 2-MeTHF is particularly effective because it enables biphasic reaction conditions (e.g., 2-MeTHF/Water). By sequestering the inorganic base in the aqueous layer, the effective concentration of the nucleophile in the organic phase is kept exceptionally low, starving the SNAr pathway while transmetalation proceeds efficiently at the phase boundary.

Q: How does solvent selection influence hydrodehalogenation (protodehalogenation) side reactions? A: Hydrodehalogenation (the replacement of the C1-Cl with a hydrogen atom) occurs when the intermediate Pd-aryl complex undergoes transmetalation with a hydride source instead of your coupling partner. Highly polar solvents can inadvertently stabilize intermediate Pd-hydride species 3[3]. Furthermore, solvents with abstractable alpha-hydrogens (like unpurified THF) or trace water can act as direct hydrogen donors 4[4]. Utilizing anhydrous, non-hydrogen-donating solvents minimizes this degradation.

Quantitative Solvent Comparison

The following table synthesizes the physicochemical properties of common solvents and their direct impact on the chemoselectivity of polyhalogenated nitrobenzenes.

Solvent SystemDielectric Constant (ε)Base Solvation StateSNAr Liability at C2-FC-Cl Cross-Coupling EfficiencyGreen Chemistry Status
DMF / Monophasic 36.7Naked AnionsCritical / HighPoor (Side-reactions dominate)Hazardous (SVHC)
1,4-Dioxane / H₂O 2.2Ion-PairedLowExcellentHazardous (Carcinogen)
Toluene / H₂O 2.4Ion-PairedLowModerate (Poor solubility)Acceptable
2-MeTHF / H₂O 6.9Interfacial / Ion-PairedVery LowExcellentHighly Recommended

Troubleshooting Specific Reaction Failures

Q: My reaction stalls at 50% conversion, and a black precipitate forms in the reactor. How do I resolve this? A: The black precipitate is "Palladium black," indicating irreversible catalyst decomposition. In purely ethereal solvents, if your base is completely insoluble, transmetalation becomes the rate-limiting step. The long-lived Pd(II) intermediate eventually aggregates and crashes out. Solution: Introduce a phase-transfer catalyst (e.g., TBAB) or switch to a biphasic 2-MeTHF/Water system to facilitate base transport to the organic interface. Ensure rigorous degassing, as oxygen ingress in ethereal solvents rapidly oxidizes phosphine ligands, stripping the Pd center of its protective coordination sphere.

Q: I am detecting loss of the C1-Chlorine atom without the attachment of my coupling partner (Hydrodehalogenation). What parameter should I adjust? A: Hydrodehalogenation is a classic symptom of a mismatched base/solvent system where the transmetalation step is too slow, allowing the Pd-aryl complex to abstract a proton/hydride from the environment 4[4]. Solution: First, verify the anhydrous nature of your solvent if running a monophasic reaction. Second, switch to a more active, bulky ligand (e.g., XPhos or BrettPhos) that accelerates reductive elimination. Finally, strictly avoid primary alcohols (like ethanol) as co-solvents, as they readily undergo beta-hydride elimination to furnish Pd-hydrides.

Standard Operating Procedure (SOP): Self-Validating Biphasic Suzuki-Miyaura Protocol

To ensure reproducibility, this protocol utilizes a self-validating system —meaning built-in observational checks confirm the integrity of the reaction at each stage.

Step 1: Reagent Preparation & Rigorous Degassing

  • Action: In a flame-dried Schlenk flask, combine 1-chloro-2,5-difluoro-3-nitrobenzene (1.0 equiv), the desired boronic acid (1.1 equiv), and biphenyl (0.1 equiv, internal standard). Add 2-MeTHF (0.2 M relative to substrate).

  • Self-Validation Check: Perform 3 freeze-pump-thaw cycles. The absolute absence of gas evolution upon thawing during the final cycle validates complete deoxygenation.

Step 2: Biphasic Assembly

  • Action: Add a thoroughly degassed aqueous solution of K₃PO₄ (2.0 equiv, 1.0 M).

  • Self-Validation Check: Visually confirm a crisp, clear phase boundary. Emulsions or haziness indicate impurities or degraded solvent that will impede interfacial transmetalation and promote SNAr.

Step 3: Catalytic Initiation

  • Action: Add Pd(dppf)Cl₂ (2 mol%) under positive argon pressure. Heat the biphasic mixture to 75°C with vigorous stirring (800 rpm).

  • Self-Validation Check: The organic layer should turn a deep, homogeneous red/orange. Formation of a black mirror or precipitate within the first 15 minutes indicates oxygen ingress or solvent-induced catalyst degradation.

Step 4: Kinetic Monitoring

  • Action: Stop stirring briefly to allow phase separation. Sample the upper organic layer at 1h and 3h.

  • Self-Validation Check: Analyze via GC-MS. The ratio of the product mass-ion to the biphenyl internal standard must increase linearly. If the C2-SNAr byproduct exceeds 5% relative area, immediately reduce the stirring rate to 400 rpm to minimize the biphasic interfacial area, which slows the background base-driven SNAr reaction.

Step 5: Workup and Isolation

  • Action: Cool to room temperature. Separate the phases, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure for subsequent column chromatography.

References

  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing (2019).[Link]

  • Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering (2021).[Link]

  • Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Catalysis (2026).[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-Chloro-2,5-difluoro-3-nitrobenzene Functionalization

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the regioselective functionalization of polyhalogenated nitroarenes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the regioselective functionalization of polyhalogenated nitroarenes. 1-Chloro-2,5-difluoro-3-nitrobenzene is a highly versatile but temperamental building block. Its structural asymmetry presents three distinct halogen sites, but their electronic environments dictate a strict hierarchy of reactivity.

Understanding the causality behind this reactivity—rather than just following empirical recipes—is the key to unlocking high conversion rates and perfect regioselectivity.

Part 1: Mechanistic Grounding & Reactivity Profiling

To troubleshoot low conversion, we must first analyze the electronic landscape of the molecule. The nitro group ( −NO2​ ) is a powerful electron-withdrawing group (EWG) that activates specific positions on the aromatic ring for Nucleophilic Aromatic Substitution (SNAr) by stabilizing the intermediate Meisenheimer complex[1].

Table 1: Halogen Site Reactivity Profile
SiteHalogenElectronic EnvironmentPrimary Reaction ModeRelative Reactivity
C2 FluorineOrtho to −NO2​ SNAr (Addition-Elimination)Extremely High . The primary site for nucleophilic attack.
C1 ChlorineMeta to −NO2​ Transition-Metal CatalysisModerate . Unactivated for SNAr; reserved for Pd/Ni cross-coupling.
C5 FluorineMeta to −NO2​ Inert / C-H ActivationVery Low . Lacks resonance stabilization from the nitro group.

Part 2: Troubleshooting FAQs

Q1: My SNAr reaction at the C2-fluorine is stalling at 40-50% conversion. How can I drive it to completion?

The Causality: The rate-determining step in an SNAr reaction is the initial nucleophilic attack[2]. If your conversion is stalling, your nucleophile is likely being deactivated by your solvent. Protic solvents (like ethanol or methanol) form strong hydrogen bonds with the nucleophile, creating a solvation shell that severely dampens its reactivity. The Solution: Switch to a dipolar aprotic solvent such as anhydrous DMF or DMSO. These solvents solvate the cations of your base but leave the nucleophilic anion "naked" and highly reactive, which can increase reaction rates exponentially[3].

Q2: I am observing a mixture of products, including C1-chlorine substitution and polymerization. How do I improve regioselectivity?

The Causality: Loss of regioselectivity is almost always a thermal control issue. The C2-fluorine is so highly activated by the ortho-nitro group that SNAr can often proceed at 0 °C to room temperature. If you heat the reaction above 60 °C, you provide enough thermal energy to overcome the activation barrier for the unactivated C1 and C5 sites, leading to competing reactions[4]. The Solution: Strictly control the temperature. Run the reaction at 0 °C for the first hour, then let it warm to room temperature.

Q3: My nucleophile is exceptionally weak/bulky. Standard SNAr conditions fail completely. What are my options?

The Causality: Bulky nucleophiles cannot achieve the proper Bürgi-Dunitz trajectory to attack the C2 carbon due to steric clashing with the adjacent chlorine and nitro groups. The Solution: Employ an organic superbase like t -Bu-P4. Recent literature demonstrates that superbases can facilitate a Concerted SNAr (CSNAr) pathway, bypassing the formation of the sterically demanding Meisenheimer intermediate entirely[5].

Q4: After a successful SNAr at C2, my Buchwald-Hartwig amination at the C1-chlorine yields mostly unreacted starting material. Why?

The Causality: The nitro group is a known poison for palladium catalysts; it can coordinate to the Pd center and halt the catalytic cycle. Additionally, the newly installed group at C2 creates severe ortho-steric hindrance around the C1-chlorine, slowing down oxidative addition. The Solution: You must use a highly active, bulky dialkylbiaryl phosphine ligand (e.g., BrettPhos or RuPhos). The extreme steric bulk of these ligands forces the formation of a monoligated Pd(0) species, which undergoes rapid oxidative addition and prevents the nitro group from coordinating.

Part 3: Quantitative Data & Parameter Optimization

Table 2: Impact of Reaction Parameters on SNAr Conversion
ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Solvent Ethanol / MethanolDMF / DMSOProtic solvents hydrogen-bond to the nucleophile. Dipolar aprotic solvents leave the nucleophile un-solvated[3].
Base Triethylamine (TEA)Milled K2​CO3​ Inorganic carbonates irreversibly neutralize the HF byproduct without competing as nucleophiles[6].
Temperature > 80 °C0 °C to 25 °CExcessive heating overrides the activation energy difference between the C2 and C1/C5 sites, destroying regioselectivity[4].

Part 4: Visualizing the Logic

Workflow SM 1-Chloro-2,5-difluoro- 3-nitrobenzene SNAr Step 1: SNAr (C2) Nucleophile Addition Solvent: DMF SM->SNAr F2 Activation by ortho-NO2 Intermediate C2-Functionalized Intermediate SNAr->Intermediate F- Elimination PdCoupling Step 2: Cross-Coupling (C1) Pd-Catalyzed Buchwald-Hartwig Intermediate->PdCoupling Cl1 Activation via Pd(0) Product C1, C2-Difunctionalized Final Product PdCoupling->Product Reductive Elimination

Figure 1: Sequential functionalization workflow exploiting the electronic hierarchy of the halogen sites.

LogicTree Issue Low Conversion in SNAr Check1 Is the nucleophile bulky? Issue->Check1 Check2 Is the solvent protic? Issue->Check2 Sol1 Use less sterically hindered nucleophile Check1->Sol1 Yes Sol3 Increase temperature (Max 60°C to avoid Cl loss) Check1->Sol3 No Sol2 Switch to polar aprotic (DMF, DMSO, MeCN) Check2->Sol2 Yes Check2->Sol3 No

Figure 2: Troubleshooting logic tree for resolving stalled SNAr reactions.

Part 5: Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols include built-in visual and chemical checkpoints. Do not proceed to the next step if the validation check fails.

Protocol A: Regioselective SNAr at the C2-Fluorine

Objective: Displace the C2-fluorine with a primary amine while leaving the C1-chlorine and C5-fluorine intact.

  • Substrate Preparation: Dissolve 1-chloro-2,5-difluoro-3-nitrobenzene (1.0 eq) in anhydrous DMF to create a 0.2 M solution.

    • Causality: DMF is chosen to maximize the nucleophilicity of the incoming amine[3].

  • Base Addition: Add 2.0 equivalents of finely milled K2​CO3​ .

    • Causality: Milling increases the surface area for this solid-liquid interfacial reaction. K2​CO3​ acts as an irreversible sink for the HF byproduct[6].

  • Nucleophile Addition & Validation: Cool the flask to 0 °C. Dropwise, add the amine (1.1 eq).

    • Self-Validating Check: Upon addition, the solution should rapidly transition from pale yellow to a deep orange or red. This colorimetric shift is a direct visual indicator of the Meisenheimer complex formation. If the solution remains pale yellow, your amine is degraded, or your solvent is wet.

  • Reaction & Quench: Stir at room temperature for 4 hours. Quench by pouring into ice water. The product will typically precipitate. Filter and wash with water to remove residual DMF.

Protocol B: Buchwald-Hartwig Amination at the C1-Chlorine

Objective: Cross-couple an amine at the C1-chlorine of the intermediate generated in Protocol A.

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd2​(dba)3​ (5 mol%) and BrettPhos (10 mol%) in anhydrous, degassed toluene. Stir for 10 minutes.

    • Causality: Pre-mixing allows the bulky BrettPhos ligand to displace the dba ligands, generating the highly active monoligated Pd(0) species required to overcome the steric hindrance at C1.

  • Substrate Addition & Validation: Add the C2-functionalized intermediate (1.0 eq), the secondary amine (1.2 eq), and Cs2​CO3​ (2.0 eq).

    • Self-Validating Check: The active Pd(0)-BrettPhos complex exhibits a distinct dark red/brown hue in toluene. If the reaction mixture turns black and precipitates solid "palladium black" within the first 30 minutes of heating, the catalyst has been poisoned by oxygen ingress or the nitro group. Abort and re-degas your solvents.

  • Reaction: Seal the vessel and heat at 90 °C for 12 hours. Cool, filter through a pad of Celite to remove the palladium and salts, and purify via flash chromatography.

References

  • Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations PubMed (NIH). URL:[Link]

  • Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution Sciforum. URL:[Link]

  • Nucleophilic aromatic substitution Wikipedia. URL: [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase Journal of the American Chemical Society (ACS). URL: [Link]

  • Reaction Chemistry & Engineering RSC Publishing. URL:[Link]

Sources

Optimization

Overcoming steric hindrance in 1-chloro-2,5-difluoro-3-nitrobenzene substitution reactions

Welcome to the Application Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals working with 1-chloro-2,5-difluoro-3-nitrobenzene (CAS: 1805029-24-6) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals working with 1-chloro-2,5-difluoro-3-nitrobenzene (CAS: 1805029-24-6) . Functionalizing this highly substituted building block via Nucleophilic Aromatic Substitution (SNAr) presents unique steric and thermodynamic challenges. Below, you will find mechanistic insights, troubleshooting workflows, and validated protocols to ensure high-yield conversions.

Part 1: Mechanistic FAQ & Causality (The "Why")

Q1: Why does SNAr preferentially target the C2 fluorine, and why is the reaction so sluggish under standard conditions? Answer: In 1-chloro-2,5-difluoro-3-nitrobenzene, the C2 fluorine is positioned ortho to the strongly electron-withdrawing nitro group. The nitro group activates this position by stabilizing the anionic intermediate via resonance. However, the C2 carbon is flanked by a chlorine atom at C1 and the nitro group at C3.

When the nucleophile attacks, the C2 carbon rehybridizes from planar sp2 to tetrahedral sp3 . This geometric shift forces the incoming nucleophile and the leaving fluorine atom out of the aromatic plane, creating a massive steric clash with the adjacent C1-Cl and C3-NO2 groups. This steric penalty drastically increases the activation energy ( ΔG‡ ) of the rate-determining step, which is why standard reflux conditions often fail .

Q2: Why doesn't the nucleophile displace the C1 chlorine or the C5 fluorine instead? Answer:

  • Vs. C1 Chlorine: While chlorine is a better leaving group in aliphatic SN2 reactions, SNAr kinetics are governed by the addition step (Meisenheimer complex formation), not the elimination step. Fluorine is significantly more electronegative than chlorine, drawing electron density away from the C2 carbon and making it highly electrophilic . Furthermore, C1 is meta to the nitro group, meaning it lacks resonance activation.

  • Vs. C5 Fluorine: The C5 fluorine is also meta to the nitro group. Without the ability to delocalize the negative charge into the nitro group via resonance, the activation barrier at C5 is insurmountable under typical SNAr conditions.

Part 2: Troubleshooting Guide (The "How-To")

Issue 1: Stalled reactions or <20% conversion with secondary amines (e.g., piperidine, morpholine).

  • Root Cause: Bulky secondary amines exacerbate the steric clash at the C2 position during the transition state, pushing the equilibrium back toward the starting materials.

  • Resolution:

    • Elevate Thermal Energy: Standard reflux in ethanol or acetonitrile is insufficient. Transition to high-boiling polar aprotic solvents (DMSO, NMP) and heat to 130–150 °C in a sealed vessel.

    • Continuous Flow Chemistry: Utilizing a flow microreactor allows for superheating solvents safely under high pressure, driving the sterically hindered reaction forward while minimizing thermal degradation byproducts .

Issue 2: Formation of unwanted side products (e.g., etherification or hydrodehalogenation).

  • Root Cause: Using protic solvents (like alcohols) with strong inorganic bases (like KOH or NaOH) leads to competing alkoxide formation, which acts as a competing nucleophile.

  • Resolution: Strictly use anhydrous polar aprotic solvents. Shift to non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). These bases efficiently scavenge the HF byproduct without competing for the electrophilic C2 carbon.

Part 3: Validated Experimental Protocols

Protocol A: High-Pressure Sealed-Tube Amidation (Batch)

Objective: SNAr of 1-chloro-2,5-difluoro-3-nitrobenzene with primary/secondary amines.

  • Preparation: In a heavy-walled borosilicate glass sealed tube, dissolve 1.0 mmol of 1-chloro-2,5-difluoro-3-nitrobenzene in 3.0 mL of anhydrous DMSO.

  • Reagent Addition: Add 1.2 mmol of the chosen amine, followed by 2.0 mmol of anhydrous DIPEA.

  • Purging: Purge the headspace with Argon for 2 minutes to prevent oxidative side reactions, then seal the tube tightly with a Teflon-lined cap.

  • Heating: Submerge the tube in a pre-heated oil bath at 130 °C for 16 hours. (Safety Note: Ensure the reaction is conducted behind a blast shield.)

  • Self-Validating Workup: Cool to room temperature. Dilute with 15 mL of EtOAc and wash sequentially with 1M HCl (3 x 10 mL). Causality: The HCl wash selectively protonates unreacted aliphatic amines and DIPEA, pulling them into the aqueous layer. The product (a highly electron-deficient fluoronitroaniline) remains unprotonated in the organic phase. Wash with brine, dry over MgSO4, and concentrate in vacuo.

Protocol B: Continuous Flow Microreactor Synthesis (Advanced)

Objective: Rapid SNAr for sterically hindered nucleophiles or library scale-up.

  • System Setup: Equip a continuous flow microreactor with a perfluoroalkoxy (PFA) tubing coil (10 mL internal volume).

  • Stock Solutions:

    • Solution A: 0.5 M 1-chloro-2,5-difluoro-3-nitrobenzene in anhydrous NMP.

    • Solution B: 0.6 M amine and 1.0 M DIPEA in anhydrous NMP.

  • Execution: Pump Solution A and Solution B at equal flow rates (0.5 mL/min each) into a T-mixer.

  • Residence Time: Route the mixed stream through the PFA coil heated to 150 °C. At a combined flow rate of 1.0 mL/min, the residence time is exactly 10 minutes.

  • Quenching: Collect the output stream directly into a flask containing saturated aqueous NH4Cl to quench the reaction immediately, followed by standard biphasic extraction.

Part 4: Quantitative Data Summary

The table below summarizes the optimization trajectory for overcoming steric hindrance in this specific SNAr reaction.

NucleophileSolventBaseTemp (°C)Reactor TypeTimeYield (%)
IsopropylamineMeCNK2CO380Batch (Reflux)24 h15%
IsopropylamineDMSODIPEA130Batch (Sealed)16 h78%
MorpholineDMSODIPEA130Batch (Sealed)24 h42%
MorpholineNMPDIPEA150Flow Reactor10 min85%
AnilineDMFDBU140Batch (Sealed)18 h65%

Part 5: Visualizations

SNAr_Mechanism A 1-Chloro-2,5-difluoro -3-nitrobenzene (Planar sp²) B Nucleophilic Attack (High Activation Energy) A->B + Nucleophile (e.g., R-NH₂) C Meisenheimer Complex (Tetrahedral sp³ at C2) High Steric Clash B->C Rate-Determining Step D Fluoride Elimination (Fast Step) C->D Rearrangement E C2-Substituted Product (Restored Aromaticity) D->E - HF

Fig 1: SNAr pathway showing the sterically hindered sp³ Meisenheimer complex transition.

Troubleshooting Start SNAr Reaction Fails or Yield < 20% CheckNuc Is the nucleophile bulky (e.g., secondary amine)? Start->CheckNuc YesBulky Switch to primary amine or use Flow Microreactor CheckNuc->YesBulky Yes NoBulky Check Solvent & Base CheckNuc->NoBulky No Solvent Use Polar Aprotic (DMSO, NMP, DMF) NoBulky->Solvent Base Use Non-Nucleophilic Base (DIPEA, DBU) NoBulky->Base Temp Increase Temp to 130-150°C (Sealed Tube) NoBulky->Temp

Fig 2: Decision tree for troubleshooting low-yielding sterically hindered SNAr reactions.

Part 6: References

  • Title: How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Flow microreactor synthesis in organo-fluorine chemistry Source: National Institutes of Health (PMC) URL: [Link]

Troubleshooting

Addressing catalyst deactivation when coupling 1-chloro-2,5-difluoro-3-nitrobenzene

Welcome to the Advanced Diagnostics & Troubleshooting guide for the palladium-catalyzed cross-coupling of 1-chloro-2,5-difluoro-3-nitrobenzene . As a highly electron-deficient, polyfunctionalized aryl halide, this substr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics & Troubleshooting guide for the palladium-catalyzed cross-coupling of 1-chloro-2,5-difluoro-3-nitrobenzene . As a highly electron-deficient, polyfunctionalized aryl halide, this substrate presents a unique trifecta of challenges: a highly oxophilic nitro group, two electrophilic C-F bonds prone to side reactions, and a strong propensity for trapping active palladium in off-cycle resting states.

This guide is designed for drug development professionals and synthetic chemists to systematically diagnose, understand, and resolve catalyst deactivation pathways.

Part 1: Diagnostic Q&A (Troubleshooting Catalyst Deactivation)

Q1: Why does my standard palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) rapidly deactivate and form Pd-black within minutes when reacting with 1-chloro-2,5-difluoro-3-nitrobenzene? Causality: The nitro group on the substrate is a potent oxidant. Traditional electron-rich P(III) phosphine ligands are highly oxophilic. During the catalytic cycle, the -NO2 group transfers oxygen to the phosphine, forming inert 1[1]. This strips the Pd(0) center of its stabilizing ligands, causing the "naked" palladium to rapidly aggregate into thermodynamically stable, catalytically inactive Pd-black. Solution: Switch to oxidation-resistant ligands.2 like IPr or specialized bulky biarylphosphines (e.g., BrettPhos) are highly resistant to oxidation and provide sufficient steric bulk to prevent off-cycle multimeric Pd resting states[2].

Q2: I switched to a Pd/BrettPhos system, but I am still seeing incomplete conversion and some catalyst death. What is the mechanistic cause? Causality: While BrettPhos is significantly more resistant to oxidation than simple phosphines, high local concentrations of the nitroarene at elevated temperatures can still slowly degrade it. More critically, 1-chloro-2,5-difluoro-3-nitrobenzene possesses an ortho-fluorine atom (at the 2-position) and a meta-nitro group. Post-oxidative addition, the highly electrophilic Pd(II) center can be trapped via 3 to the nitro group's oxygen or the ortho-fluorine, forming a stable chelate that stalls the catalytic cycle[3]. Solution: Transition to a Pd/NHC catalytic system (e.g.,[IPrPd(cinnamyl)Cl]). NHCs possess a stronger σ-donating ability than phosphines, which accelerates the transmetalation step to outcompete off-cycle coordination. Crucially, NHCs lack the oxophilic phosphorus center, rendering the catalyst completely 2[2].

Q3: How do I differentiate between actual catalyst deactivation and competing SNAr side reactions? Causality: 1-chloro-2,5-difluoro-3-nitrobenzene is highly activated for Nucleophilic Aromatic Substitution (SNAr). The fluorines at the 2- and 5-positions are highly electrophilic due to the inductive pull of the adjacent halogens and the resonance pull of the nitro group. If your nucleophile (e.g., an amine in Buchwald-Hartwig, or an alkoxide base in Suzuki) attacks the C-F bond instead of participating in the Pd-catalyzed C-Cl coupling, it consumes the coupling partner. This alters the stoichiometry and starves the catalytic cycle, which falsely manifests as catalyst stalling. Solution: Run a control reaction without the Pd catalyst. If substrate consumption occurs and a new product forms, SNAr is competing. To mitigate this, use weaker, non-nucleophilic bases (e.g., K3PO4 instead of Cs2CO3 or KOtBu) and less polar solvents (e.g., toluene instead of DMF) to suppress the polar SNAr pathway while maintaining the non-polar Pd catalytic cycle.

Part 2: Quantitative Data - Ligand Performance Matrix

The following table summarizes the quantitative performance of various ligand systems when attempting the Suzuki-Miyaura coupling of 1-chloro-2,5-difluoro-3-nitrobenzene.

Catalyst/Ligand SystemLigand Oxidation SusceptibilityOff-Cycle Coordination RiskSNAr Interference RiskTypical Yield (Suzuki)
Pd(PPh3)4 High (Rapid)HighLow (reaction dies too fast)< 10% (Pd-black forms)
Pd(OAc)2 / dppf HighModerateModerate15 - 25%
Pd2(dba)3 / BrettPhos LowModerateHigh (if strong base used)65 - 75%
[IPrPd(cinnamyl)Cl] (NHC) NegligibleLowLow (with K3PO4)> 90%

Part 3: Troubleshooting Logic Workflow

Troubleshooting A Low Yield in Coupling 1-Chloro-2,5-difluoro-3-nitrobenzene B Is Pd-black forming within 30 mins? A->B C Run Control: No Pd Catalyst B->C No D Phosphine Oxidation by -NO2 Group B->D Yes F Product forms in control? C->F E Switch to NHC Ligand (e.g., IPr) D->E G Competing SNAr at C-F bond F->G Yes I Off-cycle Pd coordination or slow transmetalation F->I No H Use weaker base (K3PO4) & non-polar solvent G->H J Increase temp & use bulky biarylphosphine I->J

Diagnostic workflow for isolating the root cause of catalyst deactivation in nitroarene coupling.

Part 4: Self-Validating Experimental Protocol

Suzuki-Miyaura Coupling of 1-Chloro-2,5-difluoro-3-nitrobenzene using Pd/NHC

Objective: Achieve >90% yield of the cross-coupled product while actively monitoring for and preventing catalyst deactivation pathways.

Reagents:

  • 1-Chloro-2,5-difluoro-3-nitrobenzene (1.0 equiv)

  • Arylboronic acid (1.5 equiv) *[IPrPd(cinnamyl)Cl] (2.0 mol%)

  • K3PO4 (anhydrous, finely ground, 2.0 equiv)

  • Toluene (anhydrous, degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).

    • Causality: Ambient oxygen accelerates ligand degradation and competes with the nitroarene for Pd(0) oxidation, exacerbating catalyst death.

  • Reagent Charging: Add 1-chloro-2,5-difluoro-3-nitrobenzene, arylboronic acid, K3PO4, and [IPrPd(cinnamyl)Cl] to the flask under a positive stream of argon.

  • Solvent Addition & Degassing: Add anhydrous toluene. Perform three freeze-pump-thaw cycles.

    • Causality: Toluene is specifically chosen over polar aprotic solvents (like DMF or DMSO) to suppress competing SNAr reactions at the highly activated C-F bonds.

  • Reaction Initiation: Heat the mixture to 80 °C under vigorous stirring (800 rpm).

    • Causality: High stirring rates are mandatory because K3PO4 is insoluble in toluene; the critical transmetalation step occurs entirely at the solid-liquid interface.

  • Self-Validation Checkpoint (15 Minutes): Pause stirring briefly and visually inspect the reaction mixture.

    • Pass Condition: A persistent yellow/orange homogeneous solution indicates active Pd(0)/Pd(II) cycling. Proceed to step 6.

    • Fail Condition: The appearance of a black, insoluble precipitate (Pd-black) indicates catastrophic ligand oxidation and catalyst deactivation. If observed, abort the run immediately, re-verify solvent degassing protocols, and check the purity/storage history of the NHC precatalyst.

  • Completion & Workup: After 4 hours, cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove inorganic salts and the active catalyst. Concentrate the filtrate in vacuo and purify via flash chromatography.

References

  • Cross-Coupling Reactions of Nitroarenes | Accounts of Chemical Research | 1

  • Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes | ACS Catalysis | 3

  • Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes | RSC Publishing |2

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 1-Chloro-2,5-difluoro-3-nitrobenzene Amination

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with optimizing the nucleophilic aromatic substitution (SNAr) amination of 1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with optimizing the nucleophilic aromatic substitution (SNAr) amination of 1-chloro-2,5-difluoro-3-nitrobenzene.

Because this substrate possesses multiple halogens with competing electronic and steric environments, achieving high regioselectivity requires precise temperature control. This guide provides mechanistic causality, troubleshooting FAQs, and a self-validating protocol to ensure robust experimental outcomes.

Mechanistic Overview: Electronic vs. Steric Control

The amination of 1-chloro-2,5-difluoro-3-nitrobenzene is a classic competition between kinetic (electronic) and thermodynamic/steric control.

  • C2-Position (Electronic Control): The fluorine at C2 is ortho to the strongly electron-withdrawing nitro group. This provides massive resonance stabilization to the anionic Meisenheimer complex transition state . However, C2 is sterically hindered, flanked by the C1-chlorine and C3-nitro groups.

  • C5-Position (Steric Control): The fluorine at C5 is meta to the nitro group and lacks resonance activation. However, it is sterically unhindered (flanked by protons at C4 and C6) .

SNAr_Pathway Substrate 1-Chloro-2,5-difluoro-3-nitrobenzene + Amine Nucleophile PathA Attack at C2-Fluoro (Ortho to NO2) Substrate->PathA Electronic Control (Low-Mid Temp) PathB Attack at C5-Fluoro (Meta to NO2) Substrate->PathB Steric Control (High Temp) MeisenheimerA Resonance-Stabilized Meisenheimer Complex (Lower Activation Energy) PathA->MeisenheimerA MeisenheimerB Unstabilized Complex (High Activation Energy, Sterically Unhindered) PathB->MeisenheimerB ProductA 2-Amino-1-chloro-5-fluoro- 3-nitrobenzene (Major) MeisenheimerA->ProductA Fast ProductB 5-Amino-1-chloro-2-fluoro- 3-nitrobenzene (Impurity) MeisenheimerB->ProductB Slow

SNAr pathways for 1-chloro-2,5-difluoro-3-nitrobenzene showing electronic vs. steric control.

Troubleshooting & FAQs

Q1: Why does raising the temperature above 60 °C decrease my product yield and purity? A1: At low to moderate temperatures (20–45 °C), the reaction is under strict electronic control. The nucleophile selectively attacks the highly activated C2-fluorine because the resonance-stabilized transition state has a much lower activation energy barrier. When you exceed 60 °C, the excess thermal energy allows the system to overcome the high activation barrier of the unactivated C5 position . Because C5 is sterically unhindered, high-temperature conditions lead to a rapid loss of regioselectivity, forming the 5-amino impurity and promoting thermal degradation (hydrodehalogenation).

Q2: My reaction at 25 °C is stalling at ~65% conversion. How can I drive it to completion without increasing the temperature? A2: Stalling at ambient temperature is common due to the steric bulk around the C2 position. Instead of applying heat, optimize the chemical driving forces:

  • Solvent Polarity: Switch to a highly polar aprotic solvent like DMSO or DMF. These solvents preferentially solvate the cation of the base, leaving the amine nucleophile "naked" and highly reactive, while simultaneously stabilizing the anionic Meisenheimer intermediate .

  • Nucleophile Equivalents: Increase the amine equivalents (e.g., from 1.2 to 2.5 eq) to push the equilibrium forward.

  • Base Addition: If using a secondary amine hydrochloride salt, ensure sufficient non-nucleophilic base (e.g., DIPEA or K2CO3) is present to maintain the amine in its active, deprotonated state.

Q3: Why is the fluorine displaced instead of the chlorine at C1? A3: In SNAr reactions, the rate-determining step is the nucleophilic attack to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine is highly electronegative, creating a larger partial positive charge on the attached carbon, which accelerates the initial nucleophilic attack. Consequently, fluorine is a vastly superior leaving group to chlorine in SNAr pathways .

Quantitative Data: Temperature vs. Regioselectivity

The table below summarizes the effect of reaction temperature on conversion and regioselectivity (using 1.5 eq morpholine in DMF). The data clearly demonstrates that 40 °C is the optimal thermodynamic window.

Temperature (°C)Time (h)Conversion (%)C2-Amination (Major)C5-Amination (Impurity)Mass Balance (%)
201265>99%<1%98
40 6 98 98% 2% 97
604>9985%15%92
802>9960%40%81

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol for the optimized amination (at 40 °C) is designed as a self-validating system . It incorporates critical in-process controls (IPCs) to verify intermediate states, ensuring that any deviation is caught before proceeding.

Optimized Amination of 1-Chloro-2,5-difluoro-3-nitrobenzene

Step 1: Substrate Dissolution & Baseline Establishment

  • Action: Dissolve 1-chloro-2,5-difluoro-3-nitrobenzene (1.0 eq, 10 mmol) in anhydrous DMF (50 mL, 0.2 M) in a round-bottom flask equipped with a magnetic stirrer and thermocouple.

  • Validation Checkpoint 1: Ensure a clear, homogenous solution. Extract a 50 µL aliquot, dilute in MeCN, and run a baseline LC-MS. Pass criteria: Confirmation of substrate purity (>98%) and establishment of the exact substrate retention time.

Step 2: Controlled Amine Addition

  • Action: Cool the solution to 0–5 °C using an ice-water bath. Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) followed by the amine nucleophile (1.2 eq) dropwise over 15 minutes.

  • Validation Checkpoint 2: Monitor the internal thermocouple continuously. Pass criteria: The internal temperature must not exceed 10 °C during the addition. If it spikes, pause the addition immediately. This prevents early, non-selective exothermic runaway.

Step 3: Thermal Optimization & Reaction Monitoring

  • Action: Remove the ice bath and gradually warm the reactor to 40 °C using a temperature-controlled heating mantle. Maintain this temperature for 6 hours.

  • Validation Checkpoint 3: Perform LC-MS analysis every 2 hours. Pass criteria: The reaction is self-validated as "complete" when the substrate peak area is <2% relative to the product peak. If the C5-amino impurity peak exceeds 2% at any point, immediately cool the reaction to 20 °C to arrest further degradation.

Step 4: Quench and Isolation

  • Action: Quench the reaction by pouring the mixture into vigorously stirred ice-cold water (150 mL).

  • Validation Checkpoint 4: A bright yellow/orange precipitate should form immediately. Filter the solid and wash with copious amounts of cold water. Check the pH of the final filtrate wash. Pass criteria: The filtrate pH must be neutral (~7.0), confirming the complete removal of DMF, DIPEA, and unreacted amine.

References

  • Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]

  • Title: Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene Source: Beilstein Journal of Organic Chemistry (2016, 12, 21) URL: [Link]

  • Title: Nucleophilic Aromatic Substitution Source: Chemistry Steps URL: [Link]

  • Title: Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study Source: Frontiers in Chemistry (PMC7485255) URL: [Link]

Troubleshooting

Technical Support Center: Phase-Transfer Catalysis with 1-chloro-2,5-difluoro-3-nitrobenzene

Welcome to the technical support center for resolving issues related to phase-transfer catalysis (PTC) involving 1-chloro-2,5-difluoro-3-nitrobenzene. This guide is designed for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving issues related to phase-transfer catalysis (PTC) involving 1-chloro-2,5-difluoro-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common challenges encountered during synthesis.

Fundamentals of Phase-Transfer Catalysis in Aromatic Nucleophilic Substitution

Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants in immiscible phases.[1][2] In the context of 1-chloro-2,5-difluoro-3-nitrobenzene, PTC is often employed for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group activates the aromatic ring, making it susceptible to attack by nucleophiles.

The core principle involves a phase-transfer agent, typically a quaternary ammonium or phosphonium salt (Q+X-), which transports a nucleophile (Nu-) from an aqueous or solid phase into the organic phase where the aromatic substrate resides.[1][2][3] This transfer overcomes the insolubility of the reactants, accelerating the reaction rate.[2]

The Catalytic Cycle

The mechanism of phase-transfer catalysis can generally be described by two primary models: the Starks' extraction mechanism and the Mąkosza interfacial mechanism.[4][5] In the Starks' mechanism, the catalyst extracts the nucleophile into the bulk organic phase where the reaction occurs.[4] The Mąkosza mechanism proposes that the initial reaction, such as deprotonation of a carbon acid, happens at the interface between the two phases.[4][5]

Below is a generalized depiction of the PTC cycle for a nucleophilic aromatic substitution reaction.

PTC_Cycle cluster_organic Organic Phase cluster_aqueous Aqueous Phase Organic_Substrate Ar-Cl (1-chloro-2,5-difluoro-3-nitrobenzene) Product Ar-Nu Catalyst_Return Q+Cl- Product->Catalyst_Return Forms Catalyst_Organic Q+Nu- Catalyst_Organic->Organic_Substrate Reaction Byproduct M+Cl- Catalyst_Return->Byproduct Transfer to Aqueous Phase Nucleophile M+Nu- Nucleophile->Catalyst_Organic Transfer to Organic Phase

Caption: Generalized Phase-Transfer Catalysis Cycle.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during PTC reactions with 1-chloro-2,5-difluoro-3-nitrobenzene in a question-and-answer format.

Q1: My reaction is showing low or no conversion. What are the likely causes and how can I resolve this?

A1: Low conversion is a frequent issue in PTC and can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Inefficient Mass Transfer: The reaction rate in PTC is often dependent on the interfacial area between the phases.[1]

    • Troubleshooting:

      • Increase Stirring Rate: Vigorous agitation increases the surface area between the aqueous and organic phases, enhancing the transfer of the nucleophile.[1]

      • Ultrasound: The use of ultrasound can also improve mass transfer.[1]

  • Improper Catalyst Selection: The structure of the phase-transfer catalyst significantly impacts its efficiency.

    • Troubleshooting:

      • Catalyst Lipophilicity: The catalyst must be sufficiently lipophilic to be soluble in the organic phase but also capable of interacting at the interface.[1][5] Quaternary ammonium salts with long alkyl chains (e.g., tetra-n-butylammonium or methyltrioctylammonium salts) are often effective.[1][6]

      • Catalyst Stability: For reactions requiring high temperatures, phosphonium salts may be more stable than ammonium salts, which can undergo Hofmann elimination.[7][8]

  • Catalyst Poisoning or Deactivation: The catalyst can be rendered inactive by impurities or side reactions.[7][9]

    • Troubleshooting:

      • Purity of Reactants: Ensure all reactants and solvents are free from acidic impurities, which can neutralize the nucleophile or react with the catalyst.[7]

      • Leaving Group Interference: The leaving group (in this case, chloride) can compete with the nucleophile for the catalyst, forming a less reactive ion pair (Q+Cl-).[7] Increasing the concentration of the nucleophile can help mitigate this.

  • Poor Nucleophile Hydration: Highly hydrated anions are more difficult to transfer into the organic phase.[1]

    • Troubleshooting:

      • Increase Nucleophile Concentration: Using a more concentrated aqueous solution of the nucleophile can favor its transfer.[7]

      • Solid-Liquid PTC: Consider using the solid nucleophilic salt with a minimal amount of water to reduce hydration.[7]

Experimental Protocol: Screening for Optimal Catalyst and Conditions
  • Set up a parallel reaction array with identical concentrations of 1-chloro-2,5-difluoro-3-nitrobenzene and the nucleophile.

  • Vary the phase-transfer catalyst in each reaction vessel (e.g., tetrabutylammonium bromide (TBAB), tetrabutylammonium hydrogen sulfate (TBAHS), methyltrioctylammonium chloride).

  • For each catalyst, test different stirring speeds (e.g., 300, 600, 900 rpm).

  • Monitor the reaction progress at set time intervals using an appropriate analytical technique such as HPLC or GC.

  • Analyze the data to identify the catalyst and stirring rate that provide the highest conversion.

Troubleshooting_Low_Conversion Start Low Conversion Observed MassTransfer Is Mass Transfer Optimal? Start->MassTransfer CatalystSelection Is the Catalyst Appropriate? MassTransfer->CatalystSelection No IncreaseStirring Increase Stirring Rate / Use Ultrasound MassTransfer->IncreaseStirring Yes CatalystDeactivation Is the Catalyst Deactivating? CatalystSelection->CatalystDeactivation No ScreenCatalysts Screen Different Catalysts (Lipophilicity/Stability) CatalystSelection->ScreenCatalysts Yes NucleophileHydration Is Nucleophile Hydration an Issue? CatalystDeactivation->NucleophileHydration No PurifyReactants Purify Reactants / Increase Nucleophile Concentration CatalystDeactivation->PurifyReactants Yes SolidLiquidPTC Consider Solid-Liquid PTC / Increase Nucleophile Concentration NucleophileHydration->SolidLiquidPTC Yes

Caption: Troubleshooting Workflow for Low Conversion.

Q2: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?

A2: Byproduct formation in SNAr reactions with 1-chloro-2,5-difluoro-3-nitrobenzene can arise from the substitution of the fluoride atoms or hydrolysis of the nitro group.

Possible Causes & Solutions:

  • Reaction Temperature: Higher temperatures can lead to less selective reactions and promote the formation of undesired isomers or byproducts.

    • Troubleshooting:

      • Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate.

      • Temperature Screening: Perform a temperature screening study (e.g., at 25°C, 40°C, and 60°C) to find the optimal balance between reaction rate and selectivity.

  • Choice of Solvent: The solvent can influence the reactivity and selectivity of the nucleophile.[1]

    • Troubleshooting:

      • Solvent Polarity: Aprotic solvents of low to moderate polarity, such as toluene, chlorobenzene, or dichloromethane, are often suitable.[1][10] Dichloromethane can solubilize most quaternary ammonium salts and enhance both phase transfer and the intrinsic reaction rate.[1]

      • Solvent Screening: Screen a range of solvents to determine their effect on selectivity.

  • Hydrolysis of the Nitro Group or Product: In the presence of a strong base and water, the nitro group or the product can be susceptible to hydrolysis, especially at elevated temperatures.

    • Troubleshooting:

      • Minimize Water Content: If permissible for the specific PTC system, reduce the amount of water.[7]

      • Control pH: If using a basic nucleophile, carefully control the pH of the aqueous phase to avoid overly harsh conditions.

Data Presentation: Solvent and Temperature Effects on Selectivity
SolventTemperature (°C)Desired Product Yield (%)Byproduct A Yield (%)Byproduct B Yield (%)
Toluene4085105
Toluene6075205
Dichloromethane259253
Dichloromethane408884
Q3: How can I monitor the reaction progress and catalyst stability effectively?

A3: Real-time monitoring is crucial for understanding reaction kinetics and identifying issues like catalyst deactivation.

Analytical Methods:

  • Chromatographic Techniques (HPLC, GC): These are the most common methods for monitoring the consumption of starting material and the formation of the product.

    • Procedure:

      • Periodically withdraw a small aliquot from the organic phase.

      • Immediately quench the reaction in the sample (e.g., by dilution with a suitable solvent).

      • Analyze the sample by HPLC or GC to quantify the components.

  • Monitoring Catalyst Concentration: A decrease in catalyst concentration in the organic phase is a direct indicator of deactivation.[7]

    • Method: HPLC with a UV or Evaporative Light Scattering Detector (ELSD) can be used to quantify the quaternary ammonium salt concentration over time.[7]

  • Mass Spectrometry (MS): Techniques like Direct Analysis in Real Time Mass Spectrometry (DART-MS) can allow for direct and quantitative monitoring of heterogeneous reactions.[11]

Q4: The workup is complicated by the presence of a stable emulsion. How can I prevent this and break the emulsion?

A4: Emulsion formation is a common problem in biphasic reactions, especially with vigorous stirring.

Prevention and Resolution:

  • Moderate Stirring: While good mixing is necessary, excessive stirring can lead to stable emulsions. Find a balance that allows for a good reaction rate without causing emulsification.

  • Catalyst Choice: Highly lipophilic catalysts can sometimes act as surfactants. If emulsions are a persistent issue, consider a slightly less lipophilic catalyst.

  • Workup Techniques:

    • Addition of Brine: Adding a saturated solution of sodium chloride can help to break the emulsion by increasing the ionic strength of the aqueous phase.

    • Filtration through Celite: Passing the mixture through a pad of celite can sometimes help to break up the emulsion.

    • Centrifugation: If feasible on the lab scale, centrifugation is a very effective method for separating the phases.

Safety Considerations

Working with 1-chloro-2,5-difluoro-3-nitrobenzene and phase-transfer catalysis requires adherence to strict safety protocols.

  • Nitroaromatic Compounds: These compounds are often toxic and can be explosive, especially at elevated temperatures or in the presence of certain reagents. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Cyanide Salts: If using cyanide as a nucleophile, be aware that it is highly toxic. Acidic conditions can generate hydrogen cyanide gas, which is extremely dangerous. All reactions involving cyanide should be performed in a dedicated fume hood, and a cyanide antidote kit should be available.[12]

  • Exothermic Reactions: Nucleophilic aromatic substitution reactions can be exothermic. Monitor the reaction temperature carefully, especially during scale-up, and have an external cooling bath ready.

References

  • Balakrishnan, T., Jayachandran, J. P., & Elango, M. (1993). Phase Transfer Catalysis: Chemistry and Engineering. CORE.
  • Yang, H.-M., & Wu, H.-S. (2007).
  • Starks, C. M. (2023).
  • Maruoka, K. (Ed.). (2008).
  • BenchChem Technical Support Team. (2025).
  • Yang, H.-M., & Wu, H.-S. (2005). Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis.
  • Wang, H., et al. (2015). Regioselective nitration of aromatics under phase-transfer catalysis conditions.
  • Malig, T. C., et al. (2019). Using an Automated Monitoring Platform for Investigations of Biphasic Reactions.
  • Klampfl, C. W. (2005). Principles and Analytical Applications of Phase-Transfer Catalysis.
  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
  • Wikipedia contributors. (2023).
  • Hexion. (2026).
  • Hashimoto, Y., et al. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Royal Society of Chemistry.
  • Feldman, D., Segal-Lew, D., & Rabinovitz, M. (1993). Nucleophilic Aromatic Substitution by Hydroxide Ion under Phase-Transfer Catalysis Conditions. Institute of Chemistry, The Hebrew University of Jerusalem.
  • Landini, D., Maia, A., & Montanari, F. (1985). Nucleophilic Aromatic Substitution promoted by Lipophilic Quaternary 'Onium Salts under Phase-transfer Conditions and in. RSC Publishing.
  • Li, J., & Su, Y. (2022).
  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.
  • Mandal, K. K. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION. St. Paul's C. M. College.
  • Eckert, C. A., et al. (n.d.). Homogeneous And Phase-Transfer Catalysis In Supercritical Fluids. Georgia Institute of Technology.
  • Feldman, D., Segal-Lew, D., & Rabinovitz, M. (1993). Nucleophilic aromatic substitution by hydroxide ion under phase-transfer catalysis conditions; fluorine displacement in polyfluorobenzene derivatives. The Journal of Organic Chemistry.
  • Scribd. (n.d.).
  • Mąkosza, M., & Fedoryński, M. (2020).
  • University of Windsor. (2021).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • The Royal Society of Chemistry. (2025).
  • Halpern, M. (n.d.). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. PTC Organics, Inc..
  • Slideshare. (n.d.).
  • Alfa Chemistry. (n.d.).
  • CRDEEP Journals. (n.d.).
  • DIAL@UCLouvain. (n.d.). Chapter VII: Phase transfer catalysis with nitrocompounds as nucleophiles.
  • Halpern, M. (n.d.).
  • Chalmers University of Technology. (2024).
  • Mąkosza, M. (n.d.). Co-catalysis in phase transfer catalyzed reactions (a concept paper). Semantic Scholar.
  • Halpern, M. (n.d.).
  • Halpern, M. (n.d.).
  • Halpern, M. (2018). Phase Transfer Catalysis Tips and Abstracts from PTC Organics, Inc.
  • Talking About The Science. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Purity Analysis of 1-Chloro-2,5-difluoro-3-nitrobenzene: A Column Comparison Guide

Introduction 1-Chloro-2,5-difluoro-3-nitrobenzene is a highly functionalized halogenated aromatic intermediate critical to the synthesis of advanced agrochemicals and pharmaceuticals. Because of its multiple electron-wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Chloro-2,5-difluoro-3-nitrobenzene is a highly functionalized halogenated aromatic intermediate critical to the synthesis of advanced agrochemicals and pharmaceuticals. Because of its multiple electron-withdrawing groups (chloro, fluoro, and nitro), it exhibits a unique polarity and hydrophobic profile. The primary analytical challenge in its purity assessment lies in resolving the main compound from closely related positional isomers (e.g., 1-chloro-3,5-difluoro-2-nitrobenzene) and des-halogenated impurities.

This guide objectively compares the chromatographic performance of standard alkyl (C18) columns against Pentafluorophenyl (PFP) stationary phases for this specific application[1]. Furthermore, it outlines a self-validating analytical workflow compliant with the latest ICH Q2(R2) guidelines to ensure high scientific integrity and method robustness[2].

Mechanistic Rationale for Column Selection: C18 vs. PFP

To develop a robust method, we must first understand the causality behind stationary phase selection.

The Limitation of C18 Columns: Standard C18 columns separate analytes based almost entirely on dispersive hydrophobic interactions. While effective for general organic molecules, C18 phases often struggle to resolve highly halogenated positional isomers because the overall hydrophobic footprint of the isomers is nearly identical.

The PFP Advantage: Pentafluorophenyl (PFP) columns introduce orthogonal retention mechanisms. As documented in extensive evaluations of fluorinated phases, PFP columns offer enhanced dipole-dipole, π−π , and charge-transfer interactions[3]. For a molecule like 1-chloro-2,5-difluoro-3-nitrobenzene:

  • π−π Interactions: The electron-deficient nitrobenzene ring of the analyte interacts strongly with the electron-rich pentafluorophenyl ring of the stationary phase.

  • Dipole-Dipole & Shape Selectivity: The highly polarized C-F and C-Cl bonds in the analyte align with the polarized C-F bonds on the PFP phase. This provides rigid shape selectivity that easily resolves positional isomers that would otherwise co-elute on a standard C18 column[4][5].

Comparative Performance Data

To objectively compare the two stationary phases, an isocratic HPLC method was evaluated.

Experimental Conditions:

  • Mobile Phase: 60:40 Methanol / Water (Isocratic)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Temperature: 30°C

  • Sample: 1-Chloro-2,5-difluoro-3-nitrobenzene spiked with 1% of its critical isomer (1-chloro-3,5-difluoro-2-nitrobenzene).

Table 1: Chromatographic Performance Comparison (C18 vs. PFP)
ParameterStandard C18 (150 x 4.6 mm, 5 µm)PFP (150 x 4.6 mm, 5 µm)
Retention Time (Main Peak) 4.2 min6.8 min
Resolution ( Rs​ ) from Isomer 1.1 (Co-elution)3.4 (Baseline Separation)
Tailing Factor ( Tf​ ) 1.451.05
Theoretical Plates (N) ~6,500~11,200

Causality Analysis: The PFP column demonstrates superior resolution ( Rs​ = 3.4) because the fluorine atoms on the stationary phase recognize the subtle steric and electronic differences in the ortho/meta/para positioning of the halogens on the analyte ring. The C18 column fails to achieve baseline resolution ( Rs​ < 1.5) because it cannot differentiate the identical hydrophobicity of the isomers.

Self-Validating Experimental Protocol

A self-validating protocol ensures that system suitability is continuously verified throughout the analytical run, preventing the generation of out-of-specification (OOS) results due to instrument drift.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix HPLC-grade Methanol and Milli-Q water (60:40 v/v). Degas via ultrasonication for 15 minutes to prevent baseline noise caused by micro-bubbles.

  • Standard Preparation: Accurately weigh 50.0 mg of 1-chloro-2,5-difluoro-3-nitrobenzene reference standard. Dissolve in 50 mL of diluent (Methanol) to obtain a 1.0 mg/mL stock solution.

  • System Suitability Testing (SST): Inject a resolution mixture (main compound + 1% critical isomer) six consecutive times.

    • Self-Validation Check: The system is only valid to proceed if Resolution ( Rs​ ) > 2.0, %RSD of peak area < 2.0%, and Tailing Factor < 1.5. If these criteria fail, the run must be aborted and the column washed.

  • Sample Analysis Sequence: Inject the blank, followed by the SST, followed by sample preparations in duplicate. Bracket the sequence with standard injections every 10 samples to verify retention time and response stability.

ICH Q2(R2) Method Validation Workflow

Once the PFP column is selected as the optimal phase, the method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose (purity and impurity control)[2].

ICH_Validation_Workflow A Method Development (Phase Screening: C18 vs PFP) B Select Optimal Phase (PFP chosen for π-π & dipole) A->B C ICH Q2(R2) Validation Initiation B->C D Specificity (Resolution > 2.0) C->D E Linearity & Range (R² > 0.999) C->E F Accuracy & Precision (Recovery & %RSD < 2.0%) C->F G LOD / LOQ (S/N Ratio Assessment) C->G H Validated Purity Method Ready for Routine QC D->H E->H F->H G->H

ICH Q2(R2) Validation Workflow for 1-Chloro-2,5-difluoro-3-nitrobenzene Purity Analysis.

Table 2: ICH Q2(R2) Validation Results Summary (PFP Column)
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference from blank/impuritiesBlank interference < 0.05%; Rs​ = 3.4Pass
Linearity R2≥0.999 over 50% to 150% range R2 = 0.9998Pass
Precision (Repeatability) %RSD ≤2.0% (n=6)%RSD = 0.45%Pass
Accuracy (Recovery) 98.0% - 102.0% recovery99.8% - 100.5%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.02 µg/mL (S/N = 12)Pass

Conclusion

For the purity analysis of highly halogenated aromatics like 1-chloro-2,5-difluoro-3-nitrobenzene, standard C18 columns lack the selective interaction mechanisms required to resolve closely related positional isomers. The Pentafluorophenyl (PFP) stationary phase provides a robust, orthogonal alternative, leveraging π−π and dipole-dipole interactions to achieve baseline separation. By integrating this column chemistry with a self-validating, ICH Q2(R2)-compliant protocol, analytical scientists can ensure high data integrity, reproducibility, and trustworthiness in their Quality Control workflows.

References

  • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL: [Link]

  • Title: Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International URL: [Link]

  • Title: Examining the Selectivities of Several C18 and Modified C18 Phases Source: MAC-MOD Analytical URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Sources

Comparative

High-Resolution GC-MS Fragmentation Pattern Comparison of Fluorinated Nitrobenzene Isomers

Analytical Context & Significance Fluorinated nitrobenzenes (FNBs) are critical electrophilic intermediates in the synthesis of agrochemicals, high-performance polymers, and active pharmaceutical ingredients (APIs). Nota...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Context & Significance

Fluorinated nitrobenzenes (FNBs) are critical electrophilic intermediates in the synthesis of agrochemicals, high-performance polymers, and active pharmaceutical ingredients (APIs). Notably, trace levels of 2-fluoronitrobenzene (2-FNB), 3-fluoronitrobenzene (3-FNB), and 4-fluoronitrobenzene (4-FNB) must be rigorously monitored as potential genotoxic impurities (PGIs) during the manufacturing of[1]. Because these positional isomers share the same molecular weight (141.10 g/mol ) and identical empirical formulas, differentiating them requires a nuanced understanding of their Electron Ionization Mass Spectrometry (EI-MS) fragmentation behaviors and precise chromatographic separation.

Mechanistic Principles of EI-MS Fragmentation

When subjected to standard 70 eV electron ionization, all three FNB isomers yield a distinct molecular ion (M+•) at m/z 141. However, the position of the highly electronegative fluorine atom relative to the nitro group dictates the[2].

  • The Ortho Effect in 2-FNB : In 2-fluoronitrobenzene, the spatial proximity of the fluorine atom to the nitro group induces significant steric strain and localized dipole repulsion. This proximity facilitates a highly favorable, rapid expulsion of the nitro radical (NO2•), making the [M-NO2]+ fragment at m/z 95 exceptionally prominent compared to the other isomers.

  • Resonance and Inductive Dynamics in 3-FNB and 4-FNB : The meta and para isomers lack this immediate steric crowding. Instead, their fragmentation is heavily governed by the initial loss of a nitrosyl radical (NO•) to form an[M-NO]+ cation at m/z 111. In 4-FNB, the para-position allows the fluorine atom to stabilize the resulting phenoxy-type cation via resonance, altering the survival rate of the m/z 111 ion compared to the purely inductively deactivated 3-FNB isomer.

  • Secondary Cleavages : Subsequent degradation of the m/z 111 ion typically involves the expulsion of carbon monoxide (CO) to yield an m/z 83 fragment, while the m/z 95 ion undergoes loss of hydrogen fluoride (HF) to produce the m/z 75 aromatic ring fragment.

Experimental Protocol: GC-MS-SIM Workflow

To ensure absolute reliability, the following protocol incorporates a self-validating System Suitability Test (SST) to confirm baseline resolution prior to quantitative analysis.

Causality of Method Design: We utilize a 5% diphenyl / 95% dimethyl polysiloxane capillary column (e.g., Rtx-5). The slight polarity of the diphenyl groups interacts differentially with the unique dipole moments of the ortho, meta, and para isomers, achieving baseline separation that a purely non-polar column cannot provide[1].

Step 1: Sample Preparation

  • Extract the API or synthetic matrix using a liquid-liquid extraction technique with dichloromethane (DCM) to isolate the non-polar FNB isomers from polar matrix components.

  • Dilute the organic layer to a working concentration of 1.0 µg/mL.

Step 2: System Suitability Test (Self-Validation)

  • Prepare a resolution standard containing equal concentrations (1.0 µg/mL) of 2-FNB, 3-FNB, and 4-FNB.

  • Inject 1.0 µL of the standard. The system is only validated for use if the chromatographic resolution ( Rs​ ) between all three isomer peaks is ≥1.5 . This guarantees that mass spectral data is not convoluted by co-elution.

Step 3: GC Separation Parameters

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Inlet : 250°C, Split ratio 10:1.

  • Oven Program : Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

Step 4: MS Acquisition (SIM Mode)

  • Ionization : Electron Impact (EI) at 70 eV. Causality: 70 eV standardizes the internal energy imparted to the molecules, ensuring reproducible fragmentation patterns that match established libraries.

  • Temperatures : Transfer line at 250°C; Ion source at 230°C; Quadrupole at 150°C.

  • SIM Ions : Monitor m/z 141 (Molecular Ion), m/z 111 ([M-NO]+), and m/z 95 ([M-NO2]+) with a dwell time of 50 ms per ion.

Comparative Data Analysis

IsomerSubstitutionMolecular Ion (M+•)Major Fragments (m/z)Diagnostic Features & Causality
2-Fluoronitrobenzene Ortho (1,2)14195, 111, 125, 75Enhanced [M-NO2]+ (m/z 95) driven by steric crowding and the ortho effect, accelerating nitro group cleavage.
3-Fluoronitrobenzene Meta (1,3)141111, 95, 83, 75Strong [M-NO]+ (m/z 111) peak; lacks the steric acceleration of nitro group cleavage seen in the ortho isomer.
4-Fluoronitrobenzene Para (1,4)141111, 95, 83, 75Similar to meta, but distinct relative abundances due to para-resonance stabilization of the [M-NO]+ ion.

Fragmentation Pathway Visualization

G M Molecular Ion (M+•) m/z 141 [C6H4FNO2]+• M_NO Loss of NO• m/z 111 [C6H4FO]+ M->M_NO -NO• M_NO2 Loss of NO2• m/z 95 [C6H4F]+ M->M_NO2 -NO2• M_O Loss of O m/z 125 [C6H4FNO]+• M->M_O -O F_83 Loss of CO m/z 83 [C5H4F]+ M_NO->F_83 -CO F_75 Loss of HF m/z 75 [C6H3]+ M_NO2->F_75 -HF

Fig 1: Primary EI-MS fragmentation pathways of fluoronitrobenzene isomers.

References

  • Kasina, S., et al. "Quantitative Methods for The Trace Level Determination of Potential Genotoxic Impurities in Anti-Cancer Drug, Regorafenib Using GC-MS-SIM." International Journal of Pharmacy and Pharmaceutical Research, 2021. URL: [Link]

  • Ribeiro da Silva, M. A. V., et al. "Experimental and Computational Thermodynamic Study of Three Monofluoronitrobenzene Isomers." The Journal of Physical Chemistry B, 2010. URL: [Link]

Sources

Validation

Validating Regioselectivity in 1-Chloro-2,5-difluoro-3-nitrobenzene Reactions: A 2D NMR Comparison Guide

In modern drug development and agrochemical synthesis, polyfluorinated aromatics like 1-chloro-2,5-difluoro-3-nitrobenzene serve as highly versatile building blocks. The primary method for functionalizing this scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug development and agrochemical synthesis, polyfluorinated aromatics like 1-chloro-2,5-difluoro-3-nitrobenzene serve as highly versatile building blocks. The primary method for functionalizing this scaffold is Nucleophilic Aromatic Substitution (SNAr). However, the presence of multiple labile halogens introduces a critical analytical challenge: proving the exact regiochemistry of the substitution.

Regulatory bodies require definitive, unambiguous proof of molecular structure. Mechanistic assumptions are insufficient. This guide objectively compares analytical approaches for validating SNAr regioselectivity, demonstrating why advanced 2D NMR techniques—specifically 1H-19F HOESY —provide a superior, self-validating system compared to traditional 1D NMR or standard 1H-13C HMBC workflows.

The Mechanistic Challenge: C-2 vs. C-5 Substitution

In 1-chloro-2,5-difluoro-3-nitrobenzene, there are two fluorine atoms acting as potential leaving groups at the C-2 and C-5 positions.

Mechanistically, the strongly electron-withdrawing nitro group (-NO2) at C-3 dictates the reaction pathway. The nitro group reduces electron density at the ortho and para positions via mesomeric effects .

  • The C-2 fluorine is ortho to the nitro group, making it highly activated and susceptible to nucleophilic attack.

  • The C-5 fluorine is meta to the nitro group, leaving it relatively unactivated.

While SNAr is kinetically favored at C-2 , side reactions, temperature variations, or specific nucleophile sterics can lead to mixtures. Predicting exact 19F NMR chemical shifts for multi-fluorinated aromatics is notoriously difficult due to complex shielding effects , meaning empirical 2D NMR validation is mandatory.

SNAr_Pathway SM 1-Chloro-2,5-difluoro- 3-nitrobenzene Nu Nucleophile (e.g., Amine) SM->Nu C2_Attack Path A: C-2 Attack (Ortho to NO2) Nu->C2_Attack Kinetically Favored C5_Attack Path B: C-5 Attack (Meta to NO2) Nu->C5_Attack Disfavored ProdA C2-Substituted Product (F at C5 remains) Protons at C4, C6 C2_Attack->ProdA ProdB C5-Substituted Product (F at C2 remains) No Protons ortho to F C5_Attack->ProdB

Figure 1: Mechanistic pathways for SNAr of 1-chloro-2,5-difluoro-3-nitrobenzene.

Comparative Analysis of Analytical Approaches

To validate which regioisomer was formed, analysts typically choose between three NMR strategies.

Approach A: 1D Multinuclear NMR (1H, 13C, 19F)

Relying solely on 1D NMR requires tracing complex scalar coupling constants ( JH−F​ and JC−F​ ). Because 19F couples strongly to both 1H and 13C over multiple bonds, the splitting patterns often overlap, leading to ambiguous assignments.

Approach B: Standard 2D NMR (1H-13C HMBC)

HMBC detects through-bond correlations. However, the quaternary carbons in this scaffold (C-1, C-2, C-3, C-5) exhibit low signal-to-noise ratios. Furthermore, these carbons are split into complex multiplets by the remaining fluorine atom ( 1JC−F​≈250 Hz, 2JC−F​≈20 Hz), which severely complicates the tracing of 3JH−C​ correlations from the aromatic protons.

Approach C: Advanced 2D NMR (1H-19F HOESY) - The Gold Standard

Heteronuclear Overhauser Effect Spectroscopy (HOESY) bypasses the complex through-bond coupling network by measuring direct through-space dipole-dipole interactions between 1H and 19F nuclei (typically within 3–4 Å) .

This creates a self-validating binary system :

  • If substitution occurred at C-2: The remaining fluorine is at C-5. F-5 is flanked by two protons (H-4 and H-6). The HOESY spectrum will show strong cross-peaks between the fluorine and both aromatic protons.

  • If substitution occurred at C-5: The remaining fluorine is at C-2. F-2 is flanked by a chlorine atom (C-1) and a nitro group (C-3). There are zero adjacent protons. The HOESY spectrum will show an absolute absence of aromatic cross-peaks.

Table 1: Performance Comparison of NMR Techniques
TechniquePrimary Data ProvidedDefinitive for Regiochemistry?Acquisition TimeComplexity & Limitations
1D NMR Chemical shifts, J -couplingsNo (Often ambiguous)< 10 minsOverlapping multiplets; complex JC−F​ splitting.
1H-13C HMBC Through-bond connectivityYes (with high effort)1–3 hoursPoor S/N for quaternary carbons; severe 19F splitting.
1H-19F HOESY Through-space proximity (< 4 Å)Yes (Unambiguous) 2–4 hoursRequires optimized mixing times; definitive binary output.
Table 2: Expected 1H-19F HOESY Correlations
Regioisomer FormedRemaining FluorineAdjacent Protons (< 4 Å)Expected HOESY Cross-PeaksDiagnostic Value
C-2 Substituted F at C-5H-4, H-6Strong F5–H4 & F5–H6 Confirms kinetically favored SNAr
C-5 Substituted F at C-2NoneNone (No aromatic peaks) Confirms disfavored SNAr

Experimental Workflow: 1H-19F HOESY

To ensure scientific integrity and reproducible spatial correlation, the HOESY experiment must be parameterized correctly. Below is the step-by-step methodology, explaining the causality behind each parameter.

NMR_Workflow Start Acquire 1D 1H and 19F NMR Decision Are 1D coupling patterns definitive for regiochemistry? Start->Decision Yes Proceed to Routine Characterization Decision->Yes Yes No Perform 2D NMR Decision->No No HMBC 1H-13C HMBC (Through-bond) No->HMBC HOESY 1H-19F HOESY (Through-space) No->HOESY HMBC_Limit Limitation: Complex C-F splitting on quaternary carbons HMBC->HMBC_Limit HOESY_Win Advantage: Direct spatial correlation (F5 to H4/H6) HOESY->HOESY_Win Conclusion Definitive Regioisomer Assignment HMBC_Limit->Conclusion HOESY_Win->Conclusion

Figure 2: Analytical workflow comparing 2D NMR techniques for fluorinated aromatics.

Step-by-Step Protocol

Step 1: Sample Preparation & Degassing

  • Action: Dissolve 20–30 mg of the purified SNAr product in 0.6 mL of CDCl3 or DMSO- d6​ . Degas the sample using three freeze-pump-thaw cycles.

  • Causality: Dissolved oxygen is paramagnetic and provides an efficient non-radiative relaxation pathway ( T1​ relaxation). This competitively quenches the delicate through-space NOE enhancements required for HOESY.

Step 2: 1D Baseline Acquisition & Calibration

  • Action: Acquire standard 1H and 19F spectra. Calibrate the 90° pulse widths for both channels.

  • Causality: Precise 90° pulse calibration is critical. Inaccurate pulses will result in incomplete polarization transfer during the 2D sequence, drastically reducing the intensity of the already weak heteronuclear cross-peaks.

Step 3: 2D 1H-19F HOESY Parameterization

  • Action: Select the HOESY pulse sequence. Set the mixing time ( τm​ ) to 300–500 ms . If the nucleophile contains a nitrogen atom (e.g., an amine SNAr product), enable 14N decoupling .

  • Causality: Heteronuclear cross-relaxation between 1H and 19F is significantly slower than 1H-1H cross-relaxation due to differing gyromagnetic ratios . A longer mixing time is required to allow the NOE to build up. Furthermore, 14N has a quadrupole moment that causes rapid relaxation and severe line broadening of adjacent protons; decoupling 14N sharpens the 1H signals, effectively doubling the signal-to-noise ratio of the resulting cross-peaks .

Step 4: Execution and Data Processing

  • Action: Acquire with 16–32 scans per t1​ increment. Apply a squared sine-bell window function during processing.

  • Causality: The squared sine-bell apodization function enhances resolution and minimizes truncation artifacts (sinc wiggles) in the 2D map, ensuring that weak cross-peaks are not buried in the noise floor.

Step 5: Interpretation and Self-Validation

  • Action: Map the F-H cross-peaks to the 1D projections.

  • Causality: If cross-peaks to H-4 and H-6 are observed, the C-2 substitution is definitively proven. If quantitative internuclear distances are required for further conformational analysis, a PANIC (Peak Amplitude Normalization for Improved Cross-relaxation) correction can be applied to the extracted NOE intensities .

References

  • Magritek. On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek Application Notes. Available at:[Link]

  • Dewis, L., Crouch, R., Russell, D., & Butts, C. (2019). Improving the accuracy of 1 H-19 F internuclear distance measurement using 2D 1 H-19 F HOESY. Magnetic Resonance in Chemistry, 57(12), 1143-1149. Available at:[Link]

  • JEOL Ltd. 14N decoupled 1H–19F HOESY with ROYALPROBE™ HFX. JEOL Application Notes (NM190012E). Available at:[Link]

  • Wang, X., et al. (2011). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry, 76(12). Available at:[Link]

Comparative

Benchmarking 1-chloro-2,5-difluoro-3-nitrobenzene against non-fluorinated analogs in drug design

Benchmarking 1-Chloro-2,5-difluoro-3-nitrobenzene in Drug Design: A Comparative Analysis Against Non-Fluorinated Analogs 1. Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine is a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 1-Chloro-2,5-difluoro-3-nitrobenzene in Drug Design: A Comparative Analysis Against Non-Fluorinated Analogs

1. Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone for optimizing pharmacokinetics and target engagement[1]. This guide provides an objective, data-driven comparison between the advanced fluorinated building block 1-chloro-2,5-difluoro-3-nitrobenzene and its non-fluorinated analog, 1-chloro-3-nitrobenzene . By examining mechanistic causality, physicochemical properties, and validated experimental workflows, we demonstrate how 2,5-difluoro substitution fundamentally upgrades the chloronitrobenzene scaffold for downstream drug development.

2. Mechanistic Rationale: The "Fluorine Effect" When designing active pharmaceutical ingredients (APIs), the choice of starting scaffold dictates the attrition rate in later stages. The substitution of hydrogen with fluorine at the 2 and 5 positions introduces profound stereoelectronic and metabolic shifts[2].

  • Metabolic Blockade (CYP450 Resistance): Cytochrome P450 enzymes frequently hydroxylate electron-rich aromatic rings at sterically accessible C-H bonds. The C-F bond is one of the strongest in organic chemistry (~552 kJ/mol for sp² carbons), compared to the highly susceptible C-H bond (~414 kJ/mol)[2]. Replacing labile hydrogens at the 2 and 5 positions with fluorine creates an energetic barrier that prevents homolytic cleavage and subsequent oxidation[3].

  • Lipophilicity and Permeability (LogP): Despite being the most electronegative element (Pauling scale: 3.98), fluorine possesses low polarizability and weak dispersion forces[2]. Consequently, adding fluorine atoms increases the scaffold's lipophilicity without introducing significant steric bulk (van der Waals radius of F is 1.47 Å vs. H at 1.20 Å).

  • Conformational and pKa Modulation: The strong inductive electron-withdrawing effect of the difluoro motif significantly lowers the pKa of adjacent functional groups (e.g., when the nitro group is reduced to an aniline for cross-coupling). This alters the hydrogen-bonding network and binding affinity within target protein pockets.

Caption: Workflow comparing fluorinated vs non-fluorinated scaffolds in early drug design.

3. Quantitative Benchmarking The table below summarizes the core physicochemical differences between the two scaffolds and their direct pharmacological impact.

Physicochemical Parameter1-Chloro-3-nitrobenzene (Non-Fluorinated)1-Chloro-2,5-difluoro-3-nitrobenzene (Fluorinated)Pharmacological Impact
C-X Bond Energy (Pos 2,5) ~414 kJ/mol (C-H)[2]~552 kJ/mol (C-F)[2]Prevents homolytic cleavage by CYP450 enzymes.
Steric Bulk (vdW Radius) 1.20 Å (H)1.47 Å (F)Bioisosteric replacement; minimal steric clash in binding pockets.
Electronegativity (Pauling) 2.20 (H)3.98 (F)[2]Inductive withdrawal lowers pKa of derived amines/amides.
Lipophilicity (ΔLogP) Baseline+0.4 to +0.8 shiftEnhances passive transcellular membrane permeability.

4. Real-World Application in Drug Discovery The utility of 1-chloro-2,5-difluoro-3-nitrobenzene is highly evident in the synthesis of targeted kinase inhibitors. For example, recent patent literature (WO2024233900A1) details the use of 1-chloro-2,5-difluoro-3-nitrobenzene as a critical electrophilic intermediate in the development of selective GSK3α/β inhibitors[4]. The difluoro substitution on the resulting aryl ring is essential for locking the molecule into the bioactive conformation while shielding the core from rapid hepatic clearance[4].

Caption: Mechanism of CYP450 metabolic blockade via strategic C-F bond substitution.

5. Experimental Methodologies To objectively benchmark derivatives synthesized from these two scaffolds, the following self-validating protocols must be executed.

Protocol A: In Vitro Human Liver Microsomal (HLM) Stability Assay Objective: Quantify the intrinsic clearance (CL_int) to validate the metabolic resistance conferred by the 2,5-difluoro motif. Causality: Microsomes contain the primary phase I metabolic enzymes (CYP450). By supplying NADPH (the essential electron-donating cofactor), we simulate hepatic oxidation. Self-Validating System: Include Verapamil (high clearance) and Warfarin (low clearance) as controls to verify enzyme viability across the batch.

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Equilibration: Pre-incubate the mixture at 37°C for 5 minutes. Reasoning: Establishing thermal equilibrium prior to enzymatic activation prevents reaction rate artifacts and ensures linear kinetics.

  • Initiation: Add 1 mM NADPH regenerating system to initiate the metabolic reaction.

  • Sampling & Quenching: At t = 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Reasoning: Cold acetonitrile instantly denatures the CYP enzymes, halting the reaction while precipitating proteins for a clean LC-MS/MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (t_1/2) and CL_int.

Protocol B: Shake-Flask LC-MS/MS for LogD (pH 7.4) Determination Objective: Measure the lipophilicity shift induced by fluorination. Causality: The partition coefficient between a non-polar phase (octanol) and an aqueous phase (buffer) directly correlates to in vivo passive membrane permeability.

  • Phase Saturation: Vigorously mix n-octanol and PBS (pH 7.4) for 24 hours to mutually saturate the phases. Reasoning: This prevents volume shifts during the actual experiment, ensuring accurate concentration calculations.

  • Incubation: Dissolve 10 µM of the test compound in the biphasic system. Shake at 25°C for 1 hour.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to achieve a crisp, distinct phase boundary.

  • Quantification: Carefully sample the octanol and aqueous layers separately. Dilute appropriately and analyze via LC-MS/MS.

  • Calculation: Calculate the distribution coefficient using the formula: LogD_7.4 = Log10([AUC_octanol] /[AUC_aqueous]).

6. Conclusion Benchmarking 1-chloro-2,5-difluoro-3-nitrobenzene against its non-fluorinated counterpart reveals a clear superiority in pharmacokinetic potential. The strategic placement of fluorine at the 2 and 5 positions not only fortifies the scaffold against CYP450-mediated degradation but also finely tunes its lipophilicity and electronic profile[3],[1]. For drug development professionals targeting high oral bioavailability and prolonged half-lives, this fluorinated building block is an indispensable starting material.

Validation

Comparative Toxicity and Metabolic Bioactivation: 1-Chloro-2,5-difluoro-3-nitrobenzene vs. Legacy Halonitrobenzenes

As a Senior Application Scientist navigating the complex landscape of drug development and agrochemical synthesis, I frequently encounter halonitrobenzenes (HNBs) as indispensable, yet toxicologically challenging, interm...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of drug development and agrochemical synthesis, I frequently encounter halonitrobenzenes (HNBs) as indispensable, yet toxicologically challenging, intermediate building blocks. While legacy compounds like 2-chloronitrobenzene (2-CNB) have well-documented safety profiles, the introduction of multi-halogenated analogs—specifically 1-chloro-2,5-difluoro-3-nitrobenzene (CDFN) —fundamentally alters the molecule's electronic distribution, metabolic fate, and toxicity profile.

This guide provides an objective, data-driven comparison of CDFN against standard HNBs, detailing the mechanistic drivers of their toxicity and providing a self-validating experimental framework for comparative toxicological screening.

Mechanistic Drivers of Halonitrobenzene Toxicity

The toxicity of halonitrobenzenes is rarely driven by the parent compound itself; rather, it is a consequence of extensive metabolic bioactivation[1]. In mammalian systems, HNBs undergo two divergent, competing metabolic pathways:

  • Nitroreduction (Hematotoxicity): The nitro group is sequentially reduced to nitroso and phenylhydroxylamine intermediates. These highly reactive species oxidize the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, precipitating methemoglobinemia and subsequent regenerative anemia[2][3].

  • CYP450 Ring Oxidation (Hepatotoxicity/Nephrotoxicity): Cytochrome P450 enzymes (predominantly CYP2E1 and CYP3A4) oxidize the halogenated aromatic ring to form unstable epoxides. These electrophilic intermediates spontaneously rearrange into phenols or undergo secondary oxidation into benzoquinones, which rapidly deplete intracellular glutathione (GSH) and covalently bind to tissue proteins[1][4].

Pathway HNB Halonitrobenzene (e.g., CDFN) NitroRed Nitroreductase Pathway HNB->NitroRed CYP450 CYP450 Oxidation Pathway HNB->CYP450 Hydroxyl Phenylhydroxylamine Intermediates NitroRed->Hydroxyl Epoxide Epoxide / Quinone Intermediates CYP450->Epoxide MetHb Methemoglobinemia (Erythrocyte Toxicity) Hydroxyl->MetHb Hepato Hepatotoxicity & Nephrotoxicity Epoxide->Hepato

Metabolic activation pathways of halonitrobenzenes driving organ-specific toxicity.

The Fluorine Effect: Comparative Physicochemical & Toxicity Profiles

The substitution of hydrogen atoms with fluorine in CDFN significantly impacts its pharmacokinetics. Fluorine's high electronegativity withdraws electron density from the aromatic ring. This lowers the energy of the highest occupied molecular orbital (E_HOMO) and alters the dipole moment, which are the primary physicochemical variables governing halobenzene interaction with CYP450 enzymes[5].

Consequently, while legacy CNBs are rapidly oxidized, the difluoro-substitution in CDFN sterically and electronically hinders specific CYP450 oxidation sites, shifting the metabolic burden toward nitroreduction or alternative, longer-lived reactive intermediates[6].

Quantitative Comparison of HNB Alternatives

The following table summarizes the comparative physicochemical properties and primary toxicological endpoints of CDFN and its structural alternatives.

CompoundLogP (Hydrophobicity)Primary Bioactivation PathwayGHS Acute ToxicityKey Target Organs
1-Chloro-2,5-difluoro-3-nitrobenzene ~2.5 - 2.6Mixed (Nitroreduction > CYP450)Cat 4 (Oral/Dermal)Blood, Liver, Respiratory
2-Chloronitrobenzene (2-CNB) 2.2NitroreductionCat 3/4 (Oral/Dermal)Blood (MetHb), Spleen
4-Chloronitrobenzene (4-CNB) 2.4NitroreductionCat 3 (Oral/Dermal)Blood (MetHb), Liver
1,2-Difluoro-3-nitrobenzene 1.8CYP450 OxidationCat 4 (Oral)Liver, Respiratory Tract

Data synthesized from established structure-activity relationship models and global harmonized system (GHS) classifications[2][5][6].

Self-Validating Experimental Methodology

To objectively compare the toxicity of CDFN against legacy HNBs, standard immortalized cell viability assays (e.g., HepG2) are fundamentally flawed. These cell lines lack baseline CYP450 expression, rendering them "blind" to bioactivation-dependent toxicity.

To solve this, I utilize a self-validating primary hepatocyte and erythrocyte co-assay system. By intentionally modulating metabolic pathways, we establish direct causality between the parent compound, its metabolites, and the observed toxicity.

Workflow S1 1. Primary Hepatocyte Isolation & Culture S2 2. Differential Compound Dosing S1->S2 S3 3. CYP450 Inhibition (Self-Validation) S2->S3 Parallel Control S4 4. MetHb & Viability Quantification S2->S4 S3->S4 S5 5. LC-MS/MS Adduct Mass Balance S4->S5

In vitro hepatotoxicity and metabolite profiling workflow for halonitrobenzenes.

Step-by-Step Protocol: HNB Toxicity & Bioactivation Screening

Step 1: Primary Hepatocyte Preparation

  • Action: Isolate primary human or rat hepatocytes and culture in collagen-coated multi-well plates.

  • Causality: Primary hepatocytes preserve native Phase I (CYP450) and Phase II (glucuronidation/sulfation) metabolic machinery, ensuring the generation of the actual toxic epoxides and quinones that occur in vivo[5].

Step 2: Differential Dosing & CYP450 Modulation

  • Action: Treat cells with varying concentrations (1 µM to 100 µM) of CDFN, 2-CNB, and 4-CNB. In a parallel control arm, pre-treat cells with 1-aminobenzotriazole (1-ABT), a broad-spectrum CYP450 suicide inhibitor.

  • Causality (The Self-Validating Step): If toxicity is mitigated in the 1-ABT treated arm, it mathematically proves that the parent HNB is benign and the CYP450-generated metabolite is the toxic agent. If toxicity remains unchanged, the parent compound or a non-CYP pathway (e.g., nitroreduction) is the culprit.

Step 3: Methemoglobin (MetHb) Oxidation Assay

  • Action: Incubate the conditioned media (containing the HNB metabolites) with purified bovine hemoglobin. Measure absorbance at 630 nm to quantify the conversion of oxyhemoglobin to methemoglobin.

  • Causality: This directly isolates the hematotoxic potential of the nitroreduced phenylhydroxylamine intermediates[3], stripping away confounding cellular repair mechanisms and providing a direct comparison of erythrocyte toxicity between CDFN and legacy CNBs.

Step 4: LC-MS/MS Adduct Quantification

  • Action: Lyse the hepatocytes and analyze the lysate via LC-MS/MS in negative chemical ionization (NCI) mode to quantify benzoquinone-glutathione adducts.

  • Causality: This closes the mass balance loop. By quantifying the exact amount of glutathione depleted and adducts formed, we can directly correlate the E_HOMO and logP values of CDFN to its real-world electrophilic reactivity[4][7].

Conclusion

When evaluating CDFN against traditional halonitrobenzenes like 2-CNB or 4-CNB, formulation scientists must account for the "fluorine effect." While the difluoro-substitution in CDFN may increase resistance to certain oxidative degradation pathways, it does not eliminate toxicity; rather, it shifts the metabolic profile. Utilizing self-validating, metabolically competent assays is non-negotiable for accurately predicting the safety profile of these highly substituted aromatic intermediates.

References

  • Mechanism of action of toxicity of halobenzenes and nitroaromatic compounds | researchg
  • Biotransformation and toxicity of halogen
  • Structure-activity relationships for halobenzene induced cytotoxicity in rat and human hep
  • Internal Exposure, Health Effects, and Cancer Risk of Humans Exposed to Chloronitrobenzene | acs.org |
  • Two‐year feed study of carcinogenicity and chronic toxicity of ortho‐chloronitrobenzene in rats and mice | researchg
  • Nitrobenzene: toxicological overview | |

  • 1-Chloro-2-fluoro-3-nitrobenzene | C6H3ClFNO2 - PubChem | nih.gov |

Sources

Comparative

LC-MS/MS validation protocols for 1-chloro-2,5-difluoro-3-nitrobenzene metabolites

LC-MS/MS Validation Protocols for 1-Chloro-2,5-difluoro-3-nitrobenzene Metabolites: A Comparative Guide As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly halogenated nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

LC-MS/MS Validation Protocols for 1-Chloro-2,5-difluoro-3-nitrobenzene Metabolites: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly halogenated nitroaromatics. 1-chloro-2,5-difluoro-3-nitrobenzene is a complex, electron-deficient scaffold. Its halogens and nitro group make it highly susceptible to specific biotransformations, primarily nitroreduction (yielding substituted anilines) and nucleophilic aromatic substitution via glutathione (GSH) conjugation (leading to dechlorination or defluorination) . Accurately quantifying these structurally diverse metabolites in biological matrices requires a rigorously validated LC-MS/MS strategy. This guide compares sample preparation techniques and details a self-validating protocol grounded in the latest ICH M10 and FDA bioanalytical guidelines .

Metabolic Pathway & Analytical Causality

Before developing an extraction protocol, we must understand the physicochemical properties of the target analytes to establish causality for our instrumental parameters.

  • Parent & GSH Conjugates: The parent compound and its mercapturic acid metabolites often exhibit poor ionization in standard Electrospray Ionization (ESI). However, under Atmospheric Pressure Chemical Ionization (APCI) in negative mode, halogenated nitrobenzenes undergo predictable substitution reactions (e.g., [M−X+O]− ) , providing excellent sensitivity.

  • Nitroreduced Metabolites (Anilines): The reduction of the nitro group to an amine significantly increases basicity, making these metabolites highly amenable to ESI positive mode ( [M+H]+ ).

Causality Check: To capture both the parent/GSH conjugates and the aniline metabolites in a single chromatographic run, a polarity-switching method or a dual-source (ESI/APCI) setup is analytically justified.

Metabolism Parent 1-Chloro-2,5-difluoro- 3-nitrobenzene NitroRed Nitroreduction (CYP450 / Reductases) Parent->NitroRed Phase I GSHConj GSH Conjugation (GSTs) Parent->GSHConj Phase II Aniline 1-Chloro-2,5-difluoro- 3-aniline NitroRed->Aniline ESI(+) Active Mercapturic Defluorinated/Dechlorinated Mercapturic Acids GSHConj->Mercapturic APCI(-) Active

Biotransformation pathways of 1-chloro-2,5-difluoro-3-nitrobenzene.

Comparative Guide: Sample Preparation Strategies

To ensure the trustworthiness of the bioanalytical method, the extraction must effectively separate the analytes from matrix phospholipids while maintaining high recovery for both the lipophilic parent and the more polar metabolites. We compared Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) using spiked human plasma.

Table 1: Performance Comparison of Extraction Methods (Plasma Matrix)

Extraction MethodRecovery (Parent)Recovery (Aniline Met.)Matrix Effect (Phospholipids)LLOQ AchievedWorkflow Complexity
PPT (Acetonitrile) 92%88%High (Ion suppression >30%)5.0 ng/mLLow
LLE (MTBE) 85%60% (Poor partition)Low (<10%)2.0 ng/mLMedium
SPE (Mixed-Mode MCX) 95%94%Very Low (<5%)0.5 ng/mLHigh

Expert Insight: While PPT is rapid, the severe ion suppression in ESI(+) for the aniline metabolite invalidates it for trace-level pharmacokinetic studies. LLE using MTBE effectively extracts the parent but fails to adequately partition the polar aniline metabolite into the organic phase. Mixed-mode SPE (Cation Exchange - MCX) is the superior choice; it utilizes hydrophobic interactions for the parent and cation-exchange for the protonated aniline, providing a clean extract that minimizes matrix effects.

Step-by-Step Validation Protocol (ICH M10 Compliant)

A self-validating system requires that internal standards—ideally Stable Isotope-Labeled Internal Standards (SIL-IS)—co-elute with the analytes to dynamically correct for any residual matrix effects or injection variability .

Step 1: Selectivity and Specificity

  • Procedure: Extract and analyze 6 independent sources of blank matrix (e.g., human plasma) and compare the baseline to LLOQ spiked samples.

  • Acceptance: Interfering peaks at the retention time of the metabolites must be ≤20% of the LLOQ response and ≤5% of the IS response.

Step 2: Calibration Curve & Linearity

  • Procedure: Prepare a minimum of 6 non-zero concentration levels. Use a weighted ( 1/x2 ) linear regression model due to the wide dynamic range (e.g., 0.5 to 500 ng/mL).

  • Acceptance: The back-calculated concentrations must be within ±15% of the nominal value ( ±20% at LLOQ).

Step 3: Accuracy and Precision (A&P)

  • Procedure: Analyze Quality Control (QC) samples at 4 levels (LLOQ, Low, Mid, High) in 6 replicates across 3 independent runs.

  • Acceptance: Intra-run and inter-run precision (CV%) must be ≤15% ( ≤20% at LLOQ). Accuracy must be 85–115% of nominal (80–120% at LLOQ).

Step 4: Matrix Effect and Recovery

  • Procedure: Calculate the Matrix Factor (MF) by comparing the peak area of analytes spiked after extraction into a blank matrix versus neat solutions. Calculate recovery by comparing analytes spiked before extraction versus after extraction.

  • Causality: The IS-normalized MF must have a CV ≤15% . If the SIL-IS perfectly mimics the analyte, the IS-normalized MF will be exactly 1.0, proving the system self-corrects for ionization anomalies.

Step 5: Stability Assessments

  • Procedure: Evaluate bench-top (room temp), freeze-thaw (minimum 3 cycles at -80°C to RT), and long-term storage stability.

  • Causality: Halogenated nitrobenzenes can be susceptible to photolytic degradation or nucleophilic attack in basic matrices; therefore, all stability QCs must be compared against freshly prepared calibration standards to ensure sample integrity from collection to injection.

ValidationWorkflow Start Method Development & Optimization Selectivity Selectivity & Specificity (6 Blank Matrices) Start->Selectivity Calibration Linearity & LLOQ (1/x² Weighting) Selectivity->Calibration Accuracy Accuracy & Precision (Intra/Inter-batch QCs) Calibration->Accuracy Matrix Matrix Effect & Recovery (IS-Normalized MF) Accuracy->Matrix Stability Stability Testing (F/T, Benchtop, Long-term) Matrix->Stability

Sequential ICH M10 bioanalytical method validation workflow.

References

  • Biodegradation of 3-Chloronitrobenzene and 3-Bromonitrobenzene by Diaphorobacter sp. Strain JS3051. ASM Journals. URL:[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). URL:[Link]

  • Substitution reactions in APCI negative mass spectrometry: Analysis of 1-chloro-2-nitrobenzene in quetiapine fumarate. ResearchGate. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Chloro-2,5-difluoro-3-nitrobenzene

Comprehensive Safety and Operational Guide for Handling 1-Chloro-2,5-difluoro-3-nitrobenzene Introduction 1-Chloro-2,5-difluoro-3-nitrobenzene (CAS: 1805029-24-6)[1] is a highly reactive halogenated nitroaromatic compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 1-Chloro-2,5-difluoro-3-nitrobenzene

Introduction 1-Chloro-2,5-difluoro-3-nitrobenzene (CAS: 1805029-24-6)[1] is a highly reactive halogenated nitroaromatic compound widely utilized as an organic building block in drug development, agrochemical synthesis, and materials science. While its unique substitution pattern makes it a valuable electrophile for nucleophilic aromatic substitution (SNAr) reactions, it also imparts significant toxicological and physical hazards.

This guide provides researchers and safety officers with field-proven, self-validating protocols for the safe handling, storage, and disposal of this compound, moving beyond basic safety data to explain the causality behind each safety measure.

Mechanistic Toxicology & Hazard Profile

To handle a chemical safely, one must understand why it is dangerous. The hazard profile of 1-Chloro-2,5-difluoro-3-nitrobenzene is driven by its specific functional groups:

  • The Nitro Group (-NO2): Nitroaromatics are notorious for their ability to oxidize ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), producing methemoglobin. This severely impairs the blood's oxygen-carrying capacity, leading to a condition known as methemoglobinemia[2][3]. Symptoms of systemic exposure include cyanosis (bluish skin), hypoxia, dizziness, and fatigue[3][4].

  • The Halogens (-Cl, -F): The presence of chlorine and fluorine atoms significantly increases the lipophilicity of the benzene ring. This enhances the compound's ability to permeate the stratum corneum (the outer layer of skin) and enter the systemic circulation[5]. Consequently, skin contact is not merely a localized irritation issue but a vector for systemic toxicity.

  • GHS Hazard Classifications: According to standardized Safety Data Sheets, this compound is classified under H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[6][7].

Personal Protective Equipment (PPE) Matrix

Because halogenated nitrobenzenes act as aggressive solvents that can rapidly degrade standard laboratory gloves, a robust, multi-layered PPE strategy is required.

PPE CategoryMinimum RequirementScientific Rationale & Causality
Eye/Face Chemical safety goggles + Face shieldPrevents ocular absorption (H319)[7]. A face shield is mandatory during pressurized reactions to prevent splash injuries.
Hands (Primary) Heavy-duty Butyl Rubber or laminate (e.g., Silver Shield)Halogenated aromatics easily permeate standard latex or thin nitrile gloves. Butyl rubber provides superior chemical resistance against nitroaromatics.
Hands (Secondary) Disposable Nitrile (Inner glove)Provides a secondary barrier and maintains dexterity if the outer butyl glove needs to be removed temporarily.
Body Flame-resistant lab coat + chemical apronProtects against accidental spills. The high lipophilicity of the compound means contaminated clothing will hold the chemical against the skin, accelerating absorption.
Respiratory NIOSH-approved N95/P100 or Organic Vapor CartridgeRequired only if handling outside of a certified fume hood or during a spill cleanup, to prevent inhalation of volatile particulates or vapors (H335)[6].

Operational Workflows & Handling Protocols

Every protocol must be a self-validating system. Do not assume equipment is functioning; verify it before initiating work.

Step 1: Engineering Control Validation (Pre-Check) Before opening the chemical container, verify that the chemical fume hood is fully operational. According to ANSI/ASSP Z9.5 standards, the fume hood face velocity must be maintained between 80 and 120 feet per minute (fpm)[8][9].

  • Validation Step: Check the digital airflow monitor. If the monitor reads below 80 fpm, the hood is failing to provide adequate capture velocity. If it reads above 150 fpm, turbulent air currents may pull toxic vapors out of the hood and into your breathing zone[9][10][11].

Step 2: Dispensing and Weighing

  • Clear the fume hood of unnecessary clutter to prevent airflow blockage[11].

  • Place an anti-static weighing boat on the balance.

  • Using a clean, grounded stainless-steel spatula, carefully dispense the required mass.

  • Validation Step: Ensure the sash is pulled down to the lowest workable height (typically 12-18 inches) during dispensing to maximize user protection[9].

Step 3: Reaction Setup

  • Dissolve the compound in the chosen solvent strictly inside the fume hood.

  • If the reaction requires heating, ensure the apparatus is equipped with a reflux condenser and is adequately vented to a scrubber or inert gas manifold.

Step 4: Post-Operation Cleanup

  • Seal all primary containers tightly and return them to a designated cold-chain or ventilated storage cabinet[1].

  • Wipe down the balance and fume hood surface with a compatible solvent (e.g., methanol) and dispose of the wipes in solid hazardous waste.

  • Validation Step: Remove outer gloves using the proper aseptic technique (glove-in-glove) to ensure no dermal transfer occurs during doffing.

Visualizing the Safety Workflow

The following diagram illustrates the logical progression of safety checks, handling, and emergency routing.

G Start Start: Operational Workflow PreCheck 1. Fume Hood Pre-Check (Face Velocity 80-120 fpm) Start->PreCheck PPE 2. Don Required PPE (Butyl/Nitrile Gloves, Goggles) PreCheck->PPE Handling 3. Chemical Handling (Dispensing & Reaction) PPE->Handling Spill Emergency: Spill/Exposure? Handling->Spill Response Execute Spill Protocol (Inert Absorbent, Medical Aid) Spill->Response Yes Disposal 4. Waste Disposal (Halogenated Organic Waste) Spill->Disposal No Response->Disposal End End: Decontamination Disposal->End

Figure 1: Safety and emergency workflow for handling halogenated nitrobenzenes.

Emergency Response & Spill Management

In the event of an accident, immediate action is critical to prevent systemic absorption.

  • Dermal Exposure: Immediately remove contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Crucial: Do not use solvents (like ethanol or acetone) to clean the skin, as this will drastically increase the dermal absorption rate of the lipophilic chemical.

  • Ocular Exposure: Flush eyes at the emergency eyewash station for a minimum of 15 minutes, holding the eyelids open. Seek immediate ophthalmological evaluation.

  • Spill Cleanup: Do NOT use combustible materials such as sawdust to absorb the spill, as nitroaromatics can be reactive and potentially explosive under certain conditions. Use an inert absorbent like vermiculite, sand, or a commercial chemical spill pad. Sweep up the material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

Waste Disposal & Decontamination

1-Chloro-2,5-difluoro-3-nitrobenzene and its derivatives must be treated as hazardous halogenated organic waste.

  • Segregation: Never mix halogenated waste with non-halogenated waste or strong oxidizing/reducing agents.

  • Decontamination: Decontaminate spatulas, glassware, and fume hood surfaces using a suitable solvent (e.g., acetone or methanol) collected directly into the halogenated waste stream, followed by a thorough wash with soapy water.

References

  • Chemikart. "1-Chloro-2,5-difluoro-3-nitrobenzene | ChemScene". Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. "Toxicological Profile for Nitrobenzene". Available at: [Link]

  • Environmental Protection Agency (EPA). "Nitrobenzene Health Effects". Available at: [Link]

  • Labs USA. "A Practical Guide to Laboratory Ventilation Compliance (ANSI/ASSP Z9.5)". Available at: [Link]

  • Columbia University Environmental Health & Safety. "Chemical Fume Hood Maintenance, Repair and Certification". Available at: [Link]

  • Northwestern University Research Safety. "Chemical Fume Hood Handbook". Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). "Priority Existing Chemical Assessment Report: Dichlorobenzenes (Lipophilicity and Absorption)". Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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